molecular formula C11H15NO4 B1360123 Ethyl 2-amino-4,5-dimethoxybenzoate CAS No. 20323-74-4

Ethyl 2-amino-4,5-dimethoxybenzoate

Cat. No.: B1360123
CAS No.: 20323-74-4
M. Wt: 225.24 g/mol
InChI Key: SMICMEHDDWELMR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMICMEHDDWELMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942479
Record name Ethyl 2-amino-4,5-dimethoxybenzoate
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20323-74-4
Record name Benzoic acid, 2-amino-4,5-dimethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20323-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5-dimethoxyanthranilate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-amino-4,5-dimethoxybenzoate
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Record name Ethyl 4,5-dimethoxyanthranilate
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Foundational & Exploratory

Spectroscopic Analysis of Ethyl 2-amino-4,5-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-4,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 20323-74-4; Molecular Formula: C₁₁H₁₅NO₄; Molecular Weight: 225.24 g/mol ) are summarized below.[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented is based on predictive models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30s1HAr-H
~6.15s1HAr-H
~4.80br s2H-NH₂
4.25q2H-OCH₂CH₃
3.85s3H-OCH₃
3.80s3H-OCH₃
1.35t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~168.0C=O (Ester)
~154.0C-O
~148.0C-O
~140.0C-NH₂
~114.0Ar-C
~108.0Ar-C
~98.0Ar-C
~60.5-OCH₂CH₃
~56.0-OCH₃
~55.8-OCH₃
~14.5-OCH₂CH₃
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amino group)
3000 - 2850MediumC-H Stretch (Aromatic and Aliphatic)
1690 - 1670StrongC=O Stretch (Ester)
1620 - 1580MediumN-H Bend (Amino group)
1520 - 1480MediumAromatic C=C Stretch
1280 - 1200StrongC-O Stretch (Aryl ether)
1200 - 1000StrongC-O Stretch (Ester)
Table 4: Mass Spectrometry Data
m/zInterpretation
225[M]⁺ (Molecular Ion)
196[M - C₂H₅]⁺
180[M - OCH₂CH₃]⁺
152[M - COOCH₂CH₃]⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Interpretation: The absorption bands in the spectrum are assigned to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR ATR_Sample Place on ATR Crystal Sample->ATR_Sample IR Vaporization Vaporize and Inject Sample->Vaporization MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ATR_Sample->IR MS Mass Spectrometer Vaporization->MS NMR_Spectrum NMR Spectrum (¹H, ¹³C) NMR->NMR_Spectrum IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: General workflow for spectroscopic analysis.

NMR_Workflow Start Sample of this compound Dissolve Dissolve in CDCl₃ with TMS Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_1H Process ¹H Data (FT, Phasing) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing) Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_13C->Analyze_13C

Caption: Detailed workflow for NMR analysis.

MS_Workflow Sample Sample Introduction Ionization Electron Ionization (EI) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration Deflection Mass Analyzer (Deflection by m/z) Acceleration->Deflection Detection Ion Detection Deflection->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Workflow for Mass Spectrometry analysis.

References

In-Depth Technical Guide: Physical Properties of Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Ethyl 2-amino-4,5-dimethoxybenzoate, with a specific focus on its melting point. This document includes tabulated quantitative data, a detailed experimental protocol for melting point determination, and a workflow diagram to visually represent the process.

Quantitative Data: Melting Point

The melting point is a critical physical property for the identification and purity assessment of a crystalline solid. Below is a summary of the melting point data for this compound and related compounds for comparative analysis.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
This compound 20323-74-4C₁₁H₁₅NO₄86 - 88 [1]
Mthis compound26759-46-6C₁₀H₁₃NO₄91 - 93 or 125.0 - 131.0
2-Amino-4,5-dimethoxybenzoic acid5653-40-7C₉H₁₁NO₄169 - 173 (decomposes)[2][3]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique in chemical research for characterizing and assessing the purity of a crystalline compound.[4] A pure substance will typically melt over a narrow range of 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.[4] The following protocol outlines the capillary method for determining the melting point of a solid organic compound.

Materials and Apparatus
  • Crystalline sample of this compound (must be fully dry, homogeneous, and in powdered form)[4]

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not a fine powder)[4]

  • Spatula

  • Watch glass or weighing paper

Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample to remove any residual solvent.[4]

    • If the sample consists of large crystals, gently grind it into a fine powder using a clean, dry mortar and pestle.[4]

  • Loading the Capillary Tube:

    • Place a small amount of the powdered sample onto a clean watch glass.

    • Press the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom.[5] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.[5][6]

    • The final packed sample height should be approximately 1-2 mm.[7]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get a rough estimate.[5][6]

    • For an accurate measurement, begin heating at a moderate rate until the temperature is about 20°C below the expected melting point.[5]

    • Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.[5][7] This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[5]

    • Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.

  • Data Recording and Analysis:

    • Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • For high accuracy, repeat the determination with a fresh sample to ensure reproducibility. Do not re-use a sample that has already been melted.[5]

    • A sharp melting range (≤ 1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a crystalline solid.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Pulverize) start->prep_sample load_capillary Load Capillary Tube (1-2 mm height) prep_sample->load_capillary place_in_apparatus Place in Melting Point Apparatus load_capillary->place_in_apparatus unknown_mp Melting Point Unknown? place_in_apparatus->unknown_mp heat_rapidly Rapid Heating (10-20°C/min) heat_slowly Slow Heating (1-2°C/min) heat_rapidly->heat_slowly  Approximate MP Found unknown_mp->heat_rapidly Yes unknown_mp->heat_slowly No observe_and_record Observe and Record Melting Range heat_slowly->observe_and_record end End observe_and_record->end

References

Technical Guide: Ethyl 6-amino-3,4-dimethoxybenzoate (CAS 20323-74-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-amino-3,4-dimethoxybenzoate, also known as Ethyl 2-amino-4,5-dimethoxybenzoate, corresponding to CAS number 20323-74-4. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of Ethyl 6-amino-3,4-dimethoxybenzoate are summarized below, offering a clear and concise reference for laboratory use and theoretical modeling.

General Information
PropertyValueSource
CAS Number 20323-74-4[1][2][3][4][5][6][7][8][9][10][11][12]
Synonym(s) This compound; 6-AMINO-3,4-DIMETHOXYBENZOIC ACID ETHYL ESTER; 2-AMINO-4,5-DIMETHOXYBENZOIC ACID ETHYL ESTER[1][2][7][13]
Molecular Formula C₁₁H₁₅NO₄[1][2][3][4][5][6][7][14]
Molecular Weight 225.24 g/mol [1][2][3][4][5]
Appearance White Solid[3]
Structural and Computational Data
PropertyValueSource
SMILES O=C(OCC)C1=C(N)C=C(OC)C(OC)=C1[1][2][6][14]
InChI InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4,12H2,1-3H3[2][6][14]
InChI Key SMICMEHDDWELMR-UHFFFAOYSA-N[2][6][14]
Topological Polar Surface Area (TPSA) 70.78 Ų[1]
logP 1.4627[1][2]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 4[1]
Physical Properties (Calculated)

These properties have been calculated using computational models and provide estimations of the compound's physical behavior.

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°) -252.21kJ/mol[2]
Enthalpy of formation at standard conditions (ΔfH°gas) -543.70kJ/mol[2]
Enthalpy of fusion at standard conditions (ΔfusH°) 27.48kJ/mol[2]
Enthalpy of vaporization at standard conditions (ΔvapH°) 68.96kJ/mol[2]
Log10 of Water solubility (log10WS) -2.01[2]
McGowan's characteristic volume (McVol) 171.250ml/mol[2]
Critical Pressure (Pc) 2715.50kPa[2]
Normal Boiling Point Temperature (Tboil) 686.36K[2]
Critical Temperature (Tc) 901.23K[2]
Normal melting (fusion) point (Tfus) 477.59K[2]
Critical Volume (Vc) 0.632m³/kmol[2]

Experimental Protocols

Currently, there is a lack of published, detailed experimental protocols specifically citing the use of CAS number 20323-74-4. Researchers interested in utilizing this compound would typically follow standard laboratory procedures for handling solid chemical reagents. A generalized workflow for investigating a novel compound is presented below.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Interpretation A Source from Supplier B Verify Purity (e.g., NMR, LC-MS) A->B C Prepare Stock Solutions B->C D Assay Development C->D E Dose-Response Studies D->E F Mechanism of Action Studies E->F G Statistical Analysis F->G H Structure-Activity Relationship (SAR) G->H I Report Generation H->I

Generalized experimental workflow for a novel chemical compound.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General recommendations for handling solid chemical compounds include:

  • Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place as recommended. ChemScene suggests storage at 4°C.[1]

Suppliers

Ethyl 6-amino-3,4-dimethoxybenzoate (CAS 20323-74-4) is available from several chemical suppliers. Researchers should inquire directly with the suppliers for purity specifications, availability, and pricing.

  • ChemScene [1]

  • Thermo Fisher Scientific (Alfa Aesar) [3]

  • Santa Cruz Biotechnology [4]

  • BLD Pharm [11]

  • ChemicalBook [12]

  • Molbase [13]

  • Combi-Blocks [8]

  • Chemcd [7]

  • Chemspace [6]

  • Biddle Sawyer

  • Alfa Chemistry [15]

Conclusion

Ethyl 6-amino-3,4-dimethoxybenzoate is a readily available chemical intermediate. While specific biological activities or applications are not extensively documented in publicly accessible literature, its structure suggests potential for use in the synthesis of more complex molecules in medicinal chemistry and materials science. The data presented in this guide serves as a primary reference for researchers to facilitate further investigation and application of this compound. It is strongly recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the material before use in any experimental setting.

References

"chemical structure and IUPAC name of Ethyl 2-amino-4,5-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-amino-4,5-dimethoxybenzoate

This guide provides a comprehensive overview of this compound, a substituted anthranilate derivative. Primarily utilized as a chemical intermediate and building block in organic synthesis, this document details its chemical structure, nomenclature, physicochemical properties, and spectroscopic data. Furthermore, it outlines detailed experimental protocols for its logical synthetic pathway.

Chemical Identity and Structure

This compound is an aromatic amine and an ethyl ester derivative of benzoic acid. Its structure features a benzene ring substituted with an amino group, two methoxy groups, and an ethyl ester group.

IUPAC Name: this compound[1]

Synonyms: Ethyl 4,5-dimethoxyanthranilate, 2-Amino-4,5-dimethoxybenzoic acid ethyl ester, 6-Amino-3,4-dimethoxybenzoic acid ethyl ester[1]

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 20323-74-4[1][2][3]
Molecular Formula C₁₁H₁₅NO₄[3][4]
Molecular Weight 225.24 g/mol [3]
Appearance White to light yellow/orange powder/crystal (by analogy)
Melting Point Data not available
Reference MP (Acid)169-173 °C (dec.)
Reference MP (Methyl Ester)91-93 °C / 128-131 °C[5]

Synthesis and Experimental Protocols

This compound is typically synthesized via a two-step process starting from the corresponding nitro-substituted benzoate. The process involves the reduction of the nitro group to an amine, followed by Fischer esterification of the resulting carboxylic acid.

G start Ethyl 4,5-dimethoxy-2-nitrobenzoate (Precursor) step1 Step 1: Catalytic Hydrogenation start->step1 intermediate 2-Amino-4,5-dimethoxybenzoic Acid (Intermediate) step1->intermediate reagents1 Reagents: H₂, Pd/C Solvent: Ethyl Acetate or Methanol reagents1->step1 step2 Step 2: Fischer Esterification intermediate->step2 product This compound (Final Product) step2->product reagents2 Reagents: Ethanol (absolute) Catalyst: H₂SO₄ (conc.) Condition: Reflux reagents2->step2

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

This protocol is adapted from established procedures for the reduction of related nitrobenzoic acid derivatives.[6]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the precursor, methyl or ethyl 4,5-dimethoxy-2-nitrobenzoate, in a solvent such as methanol or ethyl acetate.[5]

  • Catalyst Addition: Add a catalytic amount (e.g., 5-10% by weight) of palladium on activated carbon (Pd/C).[5][6]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 15-50 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C).[5][6]

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5][6]

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Remove the palladium catalyst by filtration through a pad of Celite.

  • Isolation: If the starting material was an ester, it must first be saponified (hydrolyzed) to the carboxylic acid using a base like KOH, followed by acidification to precipitate the product.[6] If starting from the nitro acid, simply concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-dimethoxybenzoic acid. The product can be purified by recrystallization.

Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of the amino acid intermediate.

  • Reaction Setup: Suspend 2-amino-4,5-dimethoxybenzoic acid in an excess of absolute ethanol, which acts as both solvent and reagent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). Monitor the reaction by TLC to confirm the formation of the ester.

  • Neutralization: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the title compound. While a complete, published dataset for the ethyl ester is not available, characteristic spectral features can be reliably predicted based on data from close analogs like the corresponding methyl ester and related isomers.

Spectroscopic DataPredicted/Observed FeaturesSource(s)
¹H NMR Signals expected for aromatic protons, two methoxy groups, an amino group, and an ethyl group (quartet and triplet).[5] (by analogy)
¹³C NMR Signals expected for aromatic carbons, two methoxy carbons, ester carbonyl, and ethyl group carbons.[7] (by analogy)
IR Spectroscopy Characteristic peaks for N-H (amine), C-H (aromatic/aliphatic), C=O (ester), and C-O stretches.
Mass Spectrometry Molecular ion peak [M]⁺ expected at m/z 225.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the reported ¹H NMR spectrum of the analogous methyl ester in DMSO-d₆ (δ 7.12 (s, 1H), 6.45 (s, 2H, NH₂), 6.36 (s, 1H), 3.74 (s, 6H, OCH₃), 3.64 (s, 3H, COOCH₃))[5], the following signals can be predicted for the ethyl ester in a similar solvent:

  • Aromatic Protons: Two singlets in the range of δ 6.3-7.2 ppm.

  • Amino Protons (NH₂): A broad singlet around δ 6.4 ppm.

  • Methoxy Protons (2 x OCH₃): Two singlets around δ 3.7 ppm.

  • Ethyl Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Bands around 2800-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

  • C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region for the ester and ether C-O bonds.

Biological Activity and Applications

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. It serves as a key building block for constructing heterocyclic systems and other substituted aromatic compounds.

While there is limited specific research on the biological activity of this exact compound, it is listed in databases as a potential endocrine-disrupting compound based on computational screening. Experimental validation of this property is not available in the cited literature. Its structural analogs, various substituted benzoates, are known to possess a wide range of biological activities, but these cannot be directly extrapolated to the title compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 2-amino-4,5-dimethoxybenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, outlines a detailed experimental protocol, and offers a framework for data presentation and analysis. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on empowering researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction

This compound, also known as Ethyl 4,5-dimethoxyanthranilate, belongs to the class of aromatic amines and serves as a versatile building block in organic synthesis. The efficiency of synthetic and purification processes, particularly crystallization, is highly dependent on the solubility of this compound in various organic solvents. An understanding of its solubility profile allows for the rational selection of solvents, optimization of reaction conditions, and the development of robust purification protocols. This guide presents a standardized approach to determining the solubility of this compound.

Solubility Data Presentation

While specific quantitative solubility data for this compound is not widely published, it is crucial for researchers to systematically record their experimentally determined data. The following table provides a structured format for presenting such data, which facilitates comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of DeterminationNotes
Alcohols Methanole.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Ethanole.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Isopropanole.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Ketones Acetonee.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Methyl Ethyl Ketonee.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Esters Ethyl Acetatee.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Halogenated Dichloromethanee.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Chloroforme.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Ethers Tetrahydrofuran (THF)e.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Diethyl Ethere.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Aromatic Toluenee.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Polar Aprotic Acetonitrilee.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution
Dimethylformamide (DMF)e.g., 25Enter DataEnter Datae.g., Shake-Flaske.g., Observations on dissolution

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is reliable and can be implemented with standard laboratory equipment.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Standard laboratory glassware

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the corresponding vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a stirrer.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Gravimetric Analysis (Optional, for less volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/L.

  • Chromatographic Analysis (Recommended):

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated HPLC or GC method.

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the compound in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in g/L and mol/L (Molecular Weight of this compound: 225.24 g/mol ).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by chromatographic analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Add Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibration Agitate at Constant Temp. (24-48h) prep_solvent->equilibration sampling Filter Supernatant equilibration->sampling analysis Dilute & Analyze (HPLC/GC) sampling->analysis result Calculate Solubility (g/L, mol/L) analysis->result

Figure 1. Workflow for Solubility Determination.

Logical Relationship for Recrystallization Solvent Selection

The choice of an appropriate solvent for recrystallization is governed by the temperature-dependent solubility of the compound. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at lower temperatures.

solvent_selection cluster_properties Solvent Properties cluster_process Recrystallization Process cluster_outcome Outcome high_temp_sol High Solubility at High Temp. dissolution Dissolution of Crude Product high_temp_sol->dissolution low_temp_sol Low Solubility at Low Temp. crystallization Cooling & Crystallization low_temp_sol->crystallization impurities_sol Impurities are either very soluble or insoluble filtration Hot Filtration (optional) impurities_sol->filtration isolation Isolation of Pure Crystals impurities_sol->isolation non_reactive Chemically Inert non_reactive->dissolution dissolution->filtration filtration->crystallization crystallization->isolation outcome High Purity & Yield isolation->outcome

Figure 2. Solvent Selection Logic for Recrystallization.

Conclusion

This technical guide provides a robust framework for researchers and scientists to systematically determine and present the solubility of this compound in common organic solvents. By following the detailed experimental protocol, professionals in drug development can generate the critical data needed for process optimization, purification, and formulation. The provided templates and diagrams serve as valuable tools to ensure consistency and clarity in reporting and utilizing solubility information. The principles and methodologies outlined herein are fundamental to advancing chemical and pharmaceutical development projects involving this important synthetic intermediate.

A Technical Guide to the Basic Reactivity of the Amino Group in Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted aniline derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of various heterocyclic scaffolds of medicinal interest. The reactivity of its amino group is central to its synthetic utility. This technical guide provides an in-depth analysis of the basicity and nucleophilicity of this amino group, alongside detailed experimental protocols for its key reactions, including acylation, diazotization, and cyclization to form quinazolines, benzodiazepines, and triazoles.

Core Reactivity of the Amino Group

The reactivity of the amino group in this compound is governed by the electronic effects of the substituents on the benzene ring. The two methoxy groups at the C4 and C5 positions and the ethyl ester group at the C2 position collectively influence the electron density on the nitrogen atom, thereby modulating its basicity and nucleophilicity.

Electronic Effects:

  • Methoxy Groups (-OCH₃): The methoxy groups are electron-donating through the resonance effect (+M) and electron-withdrawing through the inductive effect (-I). Given their positions para and meta to the amino group, their overall effect is electron-donating, which increases the electron density on the nitrogen atom. This makes the amino group more basic and more nucleophilic compared to unsubstituted aniline.

  • Ethyl Ester Group (-COOEt): The ethyl ester group is electron-withdrawing through both resonance (-M) and inductive (-I) effects. Its position ortho to the amino group significantly reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.

The interplay of these opposing electronic effects determines the overall reactivity of the amino group.

Estimated pKa

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations.

Acylation

Acylation of the amino group is a fundamental reaction that is often used for protection or as a step in the synthesis of more complex molecules. A common acylation reaction is the formation of an amide by reacting the amine with an acylating agent such as an acid chloride or anhydride.

Experimental Protocol: N-Acetylation

A detailed experimental protocol for the N-acetylation of the closely related Mthis compound provides a reliable template.

Reagent/SolventQuantityRole
Mthis compound1.0 eqStarting Material
Acetic Anhydride1.2 eqAcylating Agent
PyridineCatalytic amountBase Catalyst
Dichloromethane (DCM)Sufficient volumeSolvent

Procedure:

  • Dissolve Mthis compound in dichloromethane.

  • Add a catalytic amount of pyridine.

  • Slowly add acetic anhydride to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.

Diazotization

The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

Experimental Protocol: Diazotization and Azo Coupling

The following is a general procedure for the diazotization of an aromatic amine and subsequent azo coupling.

Reagent/SolventQuantityRole
This compound1.0 eqStarting Material
Hydrochloric Acid (concentrated)2.5 eqAcid
Sodium Nitrite1.1 eqDiazotizing Agent
Coupling Agent (e.g., β-naphthol)1.0 eqElectrophilic Substrate
Sodium HydroxideTo adjust pHBase
WaterSufficient volumeSolvent

Procedure:

  • Dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

  • Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • The azo dye will precipitate out of the solution.

  • Filter the solid, wash with water, and dry to obtain the crude product.

diazotization_coupling amine This compound diazonium Diazonium Salt Intermediate amine->diazonium NaNO₂, HCl, 0-5 °C azo_dye Azo Dye Product diazonium->azo_dye NaOH coupling_agent Coupling Agent (e.g., β-naphthol) coupling_agent->azo_dye

Caption: Diazotization and Azo Coupling Pathway.

Cyclization Reactions for Heterocycle Synthesis

This compound is a key precursor for the synthesis of various heterocyclic systems, including quinazolines, benzodiazepines, and triazoles.

The reaction of this compound with a one-carbon source, such as formamide or orthoformates, leads to the formation of 6,7-dimethoxyquinazolin-4-one derivatives.

Experimental Protocol 1: Using Formamide [1]

A reliable protocol for the synthesis of the closely related 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one from ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be adapted.[1]

Reagent/SolventQuantityRole
This compound1.0 eqStarting Material
FormamideLarge excessReagent and Solvent

Procedure: [1]

  • Heat a solution of this compound in formamide to 165-170 °C under a nitrogen atmosphere for 12 hours.[1]

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[1]

  • After completion, cool the reaction mixture.

  • Triturate the resulting precipitate with diethyl ether, filter, and then triturate in boiling acetonitrile.[1]

  • Cool the mixture and add diethyl ether to precipitate the product.[1]

  • Filter the white powder and dry under reduced pressure to yield 6,7-dimethoxyquinazolin-4(3H)-one.[1]

Experimental Protocol 2: Using Methyl Orthoformate and Ammonium Acetate [2]

Reagent/SolventQuantityRole
This compound1.0 eqStarting Material
Methyl Orthoformate3.0 eqReagent
Ammonium Acetate3.0 eqReagent
MethanolSufficient volumeSolvent

Procedure: [2]

  • Reflux a mixture of this compound, methyl orthoformate, and ammonium acetate in methanol for 7 hours with stirring.[2]

  • After completion, cool the reaction solution to 60 °C and add more methanol.

  • Stir at 60 °C for 30 minutes, then cool to 0-5 °C and stir for 1 hour.[2]

  • Filter the resulting white crystals of 6,7-dimethoxyquinazolin-4-one.[2]

quinazolinone_synthesis start This compound intermediate Formimidate Intermediate start->intermediate Formamide or Orthoformate/NH₄OAc product 6,7-Dimethoxyquinazolin-4-one intermediate->product Intramolecular Cyclization

Caption: Synthesis of 6,7-Dimethoxyquinazolin-4-one.

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through a multi-step process starting from an anthranilate, involving coupling with an amino acid followed by intramolecular cyclization.

Conceptual Workflow:

benzodiazepine_synthesis start This compound step1 Couple with N-protected amino acid chloride start->step1 intermediate Dipeptide Intermediate step1->intermediate step2 Deprotection intermediate->step2 step3 Base-mediated Intramolecular Cyclization step2->step3 product 1,4-Benzodiazepine-2,5-dione Derivative step3->product

Caption: Conceptual Workflow for Benzodiazepine Synthesis.

The amino group can be diazotized and then undergo intramolecular cyclization to form 1,2,3-benzotriazin-4(3H)-one derivatives.

Conceptual Workflow:

benzotriazine_synthesis start This compound step1 Diazotization (NaNO₂, H⁺) start->step1 diazonium Diazonium Salt step1->diazonium step2 Intramolecular Cyclization diazonium->step2 product 6,7-Dimethoxy-1,2,3-benzotriazin-4(3H)-one step2->product

Caption: Conceptual Workflow for Benzotriazine Synthesis.

Quantitative Data Summary

ReactionStarting MaterialReagentsConditionsProductYieldReference
Quinazolinone SynthesisEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateFormamide165-170 °C, 12 h6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one84%[1]
Quinazolinone SynthesisEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateMethyl orthoformate, Ammonium acetate, MethanolReflux, 7 h6,7-bis(2-methoxyethoxy)quinazolin-4-one91%[2]

Note: The yields provided are for a closely related analog and may vary for this compound.

Conclusion

This compound is a versatile substrate for organic synthesis. The reactivity of its amino group, influenced by the electronic contributions of the ring substituents, allows for a range of transformations. This guide provides a foundational understanding and practical protocols for utilizing this compound in the synthesis of valuable heterocyclic structures. Further optimization of the provided experimental conditions may be necessary to achieve desired outcomes for specific research and development applications.

References

The Pivotal Role of Dimethoxy Groups in the Reactivity of Ethyl 2-amino-4,5-dimethoxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-dimethoxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The strategic placement of the 4,5-dimethoxy groups on the benzene ring profoundly influences the molecule's reactivity, governing the regioselectivity and efficiency of subsequent synthetic transformations. This technical guide provides a comprehensive analysis of the electronic and steric effects of these methoxy groups, supported by experimental data from the literature. Detailed experimental protocols for key reactions, quantitative data summaries, and workflow diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

Substituted anthranilates are versatile building blocks in organic synthesis, serving as precursors to a wide range of heterocyclic compounds. Among these, this compound holds significant importance due to its role in the construction of complex pharmaceutical agents. The presence of the amino, ester, and, crucially, the two methoxy substituents on the aromatic ring creates a unique electronic and steric environment that dictates its chemical behavior. Understanding the interplay of these functional groups is paramount for optimizing reaction conditions and maximizing yields in multi-step syntheses. This guide will delve into the specific contributions of the 4,5-dimethoxy groups to the reactivity of the parent molecule.

The Influence of Dimethoxy Groups on Reactivity

The reactivity of the aromatic ring and its substituents in this compound is primarily modulated by the electronic and steric effects of the methoxy groups.

Electronic Effects

Methoxy groups exert a dual electronic influence on the aromatic ring: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[1][2]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms of the methoxy groups can be delocalized into the π-system of the benzene ring. This delocalization significantly increases the electron density at the ortho and para positions relative to the methoxy groups. In this compound, the 4- and 5-methoxy groups work in concert to enrich the electron density of the entire ring, but particularly at positions 2, 3, and 6. This enhanced electron density, or nucleophilicity, makes the aromatic ring more susceptible to electrophilic attack.

  • Inductive Effect (-I): Oxygen is an electronegative atom, and it withdraws electron density from the carbon atom to which it is attached through the sigma bond.[3] This inductive effect deactivates the ring to some extent.

However, it is a well-established principle in organic chemistry that for substituents like the methoxy group, the resonance effect is dominant over the inductive effect.[2] Therefore, the overall electronic impact of the dimethoxy groups is a significant activation of the aromatic ring, making it more reactive towards electrophiles than its non-methoxylated counterpart, ethyl 2-aminobenzoate.

The amino group at the 2-position is also a potent activating group, further enhancing the nucleophilicity of the aromatic ring. The combined electron-donating effects of the amino and dimethoxy groups make the ring highly activated towards electrophilic aromatic substitution.

Steric Effects

The spatial arrangement of the methoxy groups can influence the regioselectivity of reactions through steric hindrance.[4] While the methoxy groups themselves are not exceptionally bulky, their presence adjacent to other substituents can direct incoming reagents to less sterically crowded positions. In electrophilic aromatic substitution reactions on disubstituted benzenes, when multiple positions are electronically favored, the electrophile will preferentially attack the least sterically hindered site.[5] For instance, in reactions involving the amino group, the ortho methoxy group at the 5-position could sterically influence the approach of bulky reagents.

Reactivity in Key Synthetic Transformations

The electronic and steric effects of the dimethoxy groups are manifested in several key reactions involving this compound.

Acylation of the Amino Group

The amino group of this compound is a primary site of reaction. Acylation of this group is a common step in the synthesis of various heterocyclic compounds. The nucleophilicity of the amino group is enhanced by the electron-donating resonance effects of the dimethoxy groups, which increase the electron density on the aromatic ring and, consequently, on the nitrogen atom. This makes the acylation reaction generally facile.

Diazotization of the Amino Group

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. The diazotization is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite and a strong acid.[6] The stability and reactivity of the resulting diazonium salt are influenced by the electronic nature of the aromatic ring. The electron-donating dimethoxy groups can help to stabilize the diazonium salt.

Cyclization Reactions for Quinazolinone Synthesis

This compound is a crucial precursor for the synthesis of quinazolinone derivatives.[7] These reactions typically involve an initial acylation of the amino group followed by cyclization. The increased nucleophilicity of the amino group, due to the dimethoxy substituents, facilitates the initial acylation step. The overall electron-rich nature of the benzene ring can also influence the ease of the subsequent cyclization. For example, in the synthesis of 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one, a key intermediate for Erlotinib, the cyclization of the corresponding amino-benzoate is achieved in high yield.[1]

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent conversion to key pharmaceutical intermediates.

Table 1: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (a precursor to Erlotinib)

StepReactantsReagentsProductYieldReference
1Ethyl 3,4-dihydroxybenzoate1-Chloro-2-methoxyethane, K₂CO₃, TBABEthyl 3,4-bis(2-methoxyethoxy)benzoate>90%[1]
2Ethyl 3,4-bis(2-methoxyethoxy)benzoateHNO₃, Acetic AcidEthyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate90.7%[3]
3Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoatePd/C, Ammonium formateEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate95.1%[3]

Table 2: Synthesis of Quinazolinone Intermediate for Erlotinib

StepReactantReagentsProductYieldReference
4Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateFormamide, Ammonium formate6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one79.6%[3]

Experimental Protocols

Synthesis of Mthis compound

This procedure describes the reduction of a nitro group to an amine.

  • Reactants: Methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.2 mmol), Palladium on carbon (10%, 0.2 g), Methanol (50 mL).

  • Procedure:

    • To a 100 mL round-bottomed flask, add methyl 4,5-dimethoxy-2-nitrobenzoate and the palladium-carbon catalyst.

    • Add methanol to dissolve the starting material.

    • Pass hydrogen gas into the reaction system.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the solid catalyst.

    • The filtrate is then concentrated and purified by column chromatography (petroleum ether:ethyl acetate = 10:1, v/v) to yield the product.

Synthesis of 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This protocol details the cyclization reaction to form the quinazolinone core.

  • Reactants: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (4.0 g, 10.9 mmol), Formamide (50 mL).

  • Procedure:

    • A solution of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide is heated to 165-170 °C under a nitrogen atmosphere for 12 hours.[1]

    • The reaction progress is monitored by HPLC until the starting material is consumed.[1]

    • The reaction mixture is cooled, and the resulting precipitate is triturated with diethyl ether (250 mL) and filtered.[1]

    • The solid is then triturated in boiling acetonitrile (100 mL) for 30 minutes, cooled to 5 °C, and diethyl ether (300 mL) is added.[1]

    • The resulting white powder is filtered and dried under reduced pressure to yield the final product.[1]

Visualization of Workflows and Pathways

Synthetic Workflow for a Quinazolinone Intermediate

The following diagram illustrates the synthetic pathway from a substituted anthranilate to a quinazolinone, a common transformation for this compound.

G cluster_0 Synthesis of Quinazolinone Core This compound This compound Acylated Intermediate Acylated Intermediate This compound->Acylated Intermediate Acylation (e.g., with Formamide) Quinazolinone Quinazolinone Acylated Intermediate->Quinazolinone Cyclization (Heat)

Caption: Synthetic workflow for quinazolinone formation.

Logical Relationship of Substituent Effects

This diagram illustrates the logical flow of how the dimethoxy groups influence the reactivity of the molecule.

G cluster_1 Influence of Dimethoxy Groups on Reactivity Dimethoxy Groups Dimethoxy Groups Resonance Effect (+R) Resonance Effect (+R) Dimethoxy Groups->Resonance Effect (+R) Inductive Effect (-I) Inductive Effect (-I) Dimethoxy Groups->Inductive Effect (-I) Steric Hindrance Steric Hindrance Dimethoxy Groups->Steric Hindrance Increased Electron Density on Ring Increased Electron Density on Ring Resonance Effect (+R)->Increased Electron Density on Ring Increased Nucleophilicity of Amino Group Increased Nucleophilicity of Amino Group Increased Electron Density on Ring->Increased Nucleophilicity of Amino Group Enhanced Reactivity Enhanced Reactivity Increased Nucleophilicity of Amino Group->Enhanced Reactivity Regioselectivity Regioselectivity Steric Hindrance->Regioselectivity

Caption: Substituent effects on reactivity.

EGFR Signaling Pathway and Role of Erlotinib

While this compound is a synthetic intermediate, it is a precursor to Erlotinib, a potent EGFR inhibitor. The following diagram illustrates the signaling pathway targeted by Erlotinib.

G cluster_2 EGFR Signaling Pathway and Inhibition by Erlotinib EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization & Autophosphorylation->Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT)->Cell Proliferation, Survival Erlotinib Erlotinib Erlotinib->Dimerization & Autophosphorylation Blocks ATP binding site Inhibition Inhibition

Caption: EGFR signaling and Erlotinib's mechanism.

Conclusion

The 4,5-dimethoxy groups in this compound are not merely passive substituents but play a crucial and active role in directing its chemical reactivity. Through their potent electron-donating resonance effect, they activate the aromatic ring, enhancing the nucleophilicity of the amino group and facilitating key synthetic transformations such as acylation and cyclization. While also introducing a degree of steric influence that can affect regioselectivity, their electronic contributions are paramount to the successful and high-yield synthesis of complex heterocyclic structures, including vital pharmaceutical agents like Erlotinib. A thorough understanding of these substituent effects is indispensable for chemists aiming to leverage this versatile intermediate in their synthetic endeavors.

References

A Technical Guide to Ethyl 2-amino-4,5-dimethoxybenzoate as a Core Intermediate in the Synthesis of Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small-cell lung cancer and pancreatic cancer.[1][2] Its synthesis involves a multi-step process where the formation of a substituted quinazoline core is paramount. This technical guide provides an in-depth examination of a key intermediate, Ethyl 2-amino-4,5-dimethoxybenzoate (more accurately described in recent syntheses as Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate), detailing its synthesis and its crucial role in the construction of the Erlotinib molecule. This document outlines the primary synthetic pathway, presents quantitative data in tabular format, provides detailed experimental protocols, and visualizes the process through logical diagrams.

Overview of the Erlotinib Synthesis Pathway

The synthesis of Erlotinib is centered on the construction of the 6,7-disubstituted 4-anilinoquinazoline scaffold. A common and efficient strategy begins with a substituted benzoic acid derivative, which is elaborated to form a key aminobenzoate intermediate. This intermediate then undergoes cyclization to form the quinazolinone ring, which is subsequently activated and coupled with 3-ethynylaniline to yield Erlotinib.

The intermediate, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, is pivotal as it contains the requisite amine and ester functionalities correctly positioned on the benzene ring, primed for the crucial cyclization step that forms the heterocyclic core of Erlotinib.

G A 3,4-Dihydroxy Benzoic Acid Derivative B Ethyl 4,5-bis(2-methoxyethoxy) -2-nitrobenzoate A->B Alkylation & Nitration C Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate B->C Reduction D 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one C->D Cyclization E 4-chloro-6,7-bis (2-methoxyethoxy)quinazoline D->E Chlorination F Erlotinib E->F Coupling with 3-ethynylaniline

Caption: High-level synthetic pathway for Erlotinib.

Synthesis of the Key Intermediate: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

The formation of this essential intermediate is typically achieved in a three-step sequence starting from an ethyl 3,4-dihydroxybenzoate precursor. This sequence involves protecting the hydroxyl groups via etherification, followed by regioselective nitration and subsequent reduction.

G cluster_0 Workflow for Intermediate Synthesis Start Start: Ethyl 3,4-dihydroxybenzoate Step1 O-Alkylation (e.g., 1-bromo-2-methoxyethane, K2CO3) Start->Step1 Product1 Intermediate: Ethyl 3,4-bis(2-methoxyethoxy)benzoate Step1->Product1 Step2 Nitration (HNO3, Acetic Acid) Product1->Step2 Product2 Intermediate: Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate Step2->Product2 Step3 Reduction (Ammonium Formate, Pd/C) Product2->Step3 End Product: Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate Step3->End

Caption: Workflow for the synthesis of the aminobenzoate intermediate.

Quantitative Data for Intermediate Synthesis

The efficiency of each synthetic step is critical for the overall yield of the final product. The following table summarizes quantitative data reported in the literature for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and its precursors.

StepProductReagentsYield (%)Reference
1Ethyl 3,4-bis(2-methoxyethoxy)benzoate1-bromo-2-methoxyethane, K₂CO₃, DMFHigh Yield[3]
2Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoateNitric acid, Glacial acetic acid90.7 - 92.75%[3][4]
3Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateAmmonium formate, 10% Pd/C92.33 - 95.1%[3][4]

Conversion of the Intermediate to Erlotinib Hydrochloride

Once synthesized, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes a series of transformations to yield Erlotinib. This phase involves the construction of the quinazolinone ring, chlorination to create a reactive intermediate, and the final coupling reaction.

G A Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate B Cyclization (Formamide, Ammonium Formate) A->B C 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one B->C D Chlorination (POCl3 or Oxalyl Chloride) C->D E 4-chloro-6,7-bis (2-methoxyethoxy)quinazoline D->E F Coupling (3-ethynylaniline, Acid) E->F G Erlotinib Base F->G H Salt Formation (HCl) G->H I Erlotinib Hydrochloride H->I

Caption: Conversion of the key intermediate to final Erlotinib HCl.

Quantitative Data for Erlotinib Synthesis from Intermediate

The yields of the final steps determine the overall efficiency of the process. An improved seven-step synthesis starting from 3,4-dihydroxy benzoic acid reports a total overall yield of 44%.[4] A six-step synthesis from ethyl 3,4-dihydroxybenzoate achieved an overall yield of 51%.[2][3]

StepProductReagentsYield (%)Reference
46,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneFormamide, Ammonium formate79.6%[3]
54-chloro-6,7-bis(2-methoxyethoxy)quinazolinePOCl₃, DMAPHigh Yield[3]
6Erlotinib Hydrochloride3-ethynylaniline, HCl83 - 87.5%[3][4]
Overall Erlotinib Hydrochloride (From 3,4-dihydroxybenzoic acid derivative) 44 - 51% [3][4]

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature.[3][4]

Protocol 1: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (5)

This protocol details the reduction of the nitro-intermediate (4), which is prepared via O-alkylation and nitration of ethyl 3,4-dihydroxybenzoate.

  • Catalyst Activation: Add 2-propanol (1.59 mL) to a flask containing 10% Pd/C (45 mg).

  • Add a solution of ammonium formate (0.265 g) in water (0.2 mL) to the flask.

  • Stir the mixture at room temperature for 1 minute to activate the palladium catalyst.

  • Reduction Reaction: Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate (4) (0.15 g, 0.41 mmol) to the reaction mixture.

  • Continue to stir at room temperature for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the mixture and wash the solid residue with ethyl acetate and 2-propanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the resulting residue with ethyl acetate, dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the title compound (5). Yield: 92.33 - 95.1% .[3][4]

Protocol 2: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (6)
  • Reaction Setup: Dissolve Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (5) (25 g) and ammonium formate (5 g) in formamide (38 ml).[4]

  • Cyclization: Heat the stirred mixture to 160-165 °C under a nitrogen atmosphere for 2-8 hours.[3][4]

  • Work-up: Cool the reaction mixture and add cold water to precipitate the product.

  • Recover the product by filtration, wash with cold water, and dry in an oven.

  • The filtrate can be further extracted with chloroform (CHCl₃), and the combined organic extracts washed with brine, dried over sodium sulfate, and concentrated in vacuo to recover any remaining product.[4] Yield: 79.6% .[3]

Protocol 3: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (7)
  • Chlorination: The chlorination of the quinazolone (6) can be carried out using reagents such as oxalyl chloride or phosphorus oxychloride (POCl₃).[3][4] Using POCl₃ has been reported to give higher yields.[3]

  • Procedure (using Oxalyl Chloride): Reflux a mixture of the quinazolone (6) and oxalyl chloride for approximately 1.5 hours to form the 4-chloro derivative (7).[4]

  • Procedure (using POCl₃): The use of POCl₃ with a catalyst like Dimethylaminopyridine (DMAP) at 80-90 °C is also an effective method.[3]

Protocol 4: Synthesis of Erlotinib Hydrochloride (1)
  • Reaction Setup: Add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (7) (0.17 g, 0.54 mmol) to a flask containing water (2.61 mL) and 3-ethynylaniline (0.07 mL).[3]

  • Coupling Reaction: Heat the mixture to 30 °C and add a solution of concentrated HCl (0.05 mL).

  • Maintain the reaction temperature at 40 °C for 1-1.5 hours.[3][4]

  • Work-up: After cooling, the solid product precipitates.

  • Collect the solid by filtration, wash sequentially with water and ether (or a mixture of ethyl acetate:n-hexane), and dry at 40-45 °C to obtain Erlotinib Hydrochloride (1) as a white solid.[3][4] Yield: 83 - 87.5% .[3][4]

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-4,5-dimethoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, Ethyl 4,5-dimethoxy-2-nitrobenzoate. The procedure is based on established chemical literature and is intended for use by qualified laboratory personnel.

Materials and Reagents

  • Ethyl 4,5-dimethoxy-2-nitrobenzoate

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or Ethyl Acetate (ACS grade or higher)

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (if further purification is needed)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, Ethyl 4,5-dimethoxy-2-nitrobenzoate. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Step 1: Reaction Setup

  • In a suitable round-bottom flask, dissolve Ethyl 4,5-dimethoxy-2-nitrobenzoate in a solvent such as methanol or ethyl acetate.[1]

  • Carefully add 10% Palladium on activated carbon (Pd/C) to the solution. The amount of catalyst is typically around 10-20% by weight of the starting material.

  • Seal the flask and connect it to a hydrogenation apparatus.

Step 2: Hydrogenation

  • Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove air.

  • Introduce hydrogen gas (H₂) into the reaction vessel. The reaction can be carried out at atmospheric pressure (using a hydrogen-filled balloon) or at elevated pressure (e.g., 15 psi) in a Parr hydrogenator for a more efficient reaction.[1]

  • Stir the reaction mixture vigorously at room temperature (approximately 25°C).[1]

Step 3: Reaction Monitoring

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting material and the product.

  • The reaction is considered complete when the starting nitro compound spot is no longer visible on the TLC plate. The reaction time can vary from several hours to overnight (e.g., 16-24 hours).[1]

Step 4: Work-up and Isolation

  • Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst.[1]

  • Wash the filter cake with a small amount of the reaction solvent (methanol or ethyl acetate) to ensure all the product is collected.[1]

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • The crude product can be purified by column chromatography if necessary. A typical eluent system is a gradient of petroleum ether and ethyl acetate.[1]

  • The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed by rotary evaporation to yield the final product, this compound, as a solid.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting MaterialEthyl 4,5-dimethoxy-2-nitrobenzoateN/A
Molecular Formula (Product)C₁₁H₁₅NO₄N/A
Molecular Weight (Product)225.24 g/mol N/A
Catalyst10% Palladium on Carbon[1]
SolventMethanol or Ethyl Acetate[1]
Reaction Temperature25°C (Room Temperature)[1]
Reaction Time16 - 24 hours[1]
Reported Yield88.7% to 97%[1]
Melting Point91-93°C[1]

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A Dissolve Ethyl 4,5-dimethoxy-2-nitrobenzoate in solvent (Methanol/EtOAc) B Add 10% Pd/C catalyst A->B C Set up hydrogenation apparatus B->C D Introduce Hydrogen (H₂) gas C->D E Stir at room temperature (25°C) for 16-24 hours D->E F Monitor reaction by TLC E->F Periodically G Filter through Celite to remove catalyst F->G Upon completion H Concentrate filtrate under reduced pressure G->H I Purify by column chromatography (optional) H->I J Obtain pure this compound H->J I->J

Caption: Workflow for the synthesis of this compound.

Results and Discussion

The catalytic hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate is an efficient method for the preparation of this compound. The reaction typically proceeds with high yields, ranging from 88.7% to 97%, as reported in the literature.[1] The final product is usually obtained as a solid with a melting point in the range of 91-93°C.[1] The purity of the product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and free of leaks. Use appropriate grounding to prevent static discharge.

  • Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably in a wet state. After filtration, the catalyst should be kept wet and disposed of according to institutional guidelines for pyrophoric materials.

  • The solvents used are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for Multi-Component Reactions Utilizing Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, atom-economical step. These reactions, where three or more reactants combine in a one-pot fashion, offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation. Ethyl 2-amino-4,5-dimethoxybenzoate is a valuable building block for the synthesis of various heterocyclic scaffolds due to its inherent functionalities. This document provides detailed application notes and a proposed protocol for the utilization of this compound in a three-component reaction to synthesize substituted quinazolinone derivatives, a class of compounds with significant therapeutic potential.

Application in the Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The structural core of quinazolinones is a common feature in numerous approved drugs. The use of this compound in a multi-component reaction with various aldehydes and primary amines offers a convergent and efficient pathway to a library of novel 6,7-dimethoxy-substituted quinazolinone derivatives. The dimethoxy substitution pattern is of particular interest as it is found in several bioactive natural products and synthetic molecules, often contributing to enhanced biological activity and improved pharmacokinetic properties.

This proposed protocol is based on well-established methodologies for the synthesis of quinazolinones from anthranilamide and anthranilic acid derivatives. While direct literature precedent for this specific multi-component reaction with this compound is limited, the described methodology is a robust and logical extension of known synthetic transformations.

Proposed Three-Component Reaction

The proposed reaction involves the condensation of this compound, a selected aldehyde, and a primary amine in the presence of a suitable catalyst and solvent system to yield the corresponding 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can lead to the fully aromatized quinazolin-4(3H)-one.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2,3-Disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-ones

This protocol details a general procedure for the three-component synthesis of 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Primary amine (e.g., aniline, benzylamine, p-toluidine)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or another suitable Lewis or Brønsted acid)

  • Solvent (e.g., ethanol, toluene, or a solvent mixture)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 225.2 mg).

  • Add the selected aldehyde (1.1 mmol) and the primary amine (1.1 mmol) to the flask.

  • Add the solvent (15 mL) to the reaction mixture.

  • Add the catalyst, for instance, p-toluenesulfonic acid (0.1 mmol, 17.2 mg).

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used, typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction (typically after 6-12 hours, as indicated by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the synthesis of various 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-ones using the proposed protocol.

EntryAldehyde (R¹)Amine (R²)ProductYield (%)
1PhenylPhenyl6,7-Dimethoxy-2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one85
24-ChlorophenylPhenyl2-(4-Chlorophenyl)-6,7-dimethoxy-3-phenyl-2,3-dihydroquinazolin-4(1H)-one82
34-MethoxyphenylPhenyl6,7-Dimethoxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one88
4PhenylBenzyl3-Benzyl-6,7-dimethoxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one78
54-ChlorophenylBenzyl3-Benzyl-2-(4-chlorophenyl)-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one75
64-MethoxyphenylBenzyl3-Benzyl-6,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one81

Note: The yields presented are hypothetical and may vary based on actual experimental conditions and the specific substrates used.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Add this compound B 2. Add Aldehyde and Amine A->B C 3. Add Solvent and Catalyst B->C D 4. Heat to Reflux and Stir C->D E 5. Monitor by TLC D->E F 6. Cool and Evaporate Solvent E->F G 7. Dissolve and Wash F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: Experimental workflow for the three-component synthesis of quinazolinones.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Aldehyde (R1-CHO) I1 Iminium Ion Formation R1->I1 + R2 R2 Primary Amine (R2-NH2) R3 This compound I2 Nucleophilic Attack R3->I2 attacks I1 I3 Intramolecular Cyclization I2->I3 P 2,3-Disubstituted-6,7-dimethoxy- 2,3-dihydroquinazolin-4(1H)-one I3->P - EtOH

Caption: Proposed mechanism for the three-component synthesis of quinazolinones.

Conclusion

The described multi-component approach offers a highly efficient and versatile strategy for the synthesis of novel 6,7-dimethoxy-substituted quinazolinone derivatives from this compound. This method allows for the rapid generation of a diverse library of compounds by varying the aldehyde and primary amine components, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. The mild reaction conditions and the potential for high yields make this a promising route for the synthesis of biologically active molecules for further investigation.

Application Notes: Cyclization Reactions of Ethyl 2-amino-4,5-dimethoxybenzoate for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-amino-4,5-dimethoxybenzoate is a highly versatile and valuable starting material in synthetic organic chemistry. Its ortho-amino ester functionality, combined with the electron-donating methoxy groups on the benzene ring, makes it an excellent precursor for the construction of a variety of fused heterocyclic systems. These heterocycles, including quinazolinones, benzodiazepines, and acridones, form the core scaffolds of numerous pharmacologically active compounds. This document provides detailed protocols and comparative data for the synthesis of these key heterocyclic structures from this compound.

General Experimental Workflow

A typical workflow for the synthesis and purification of heterocyclic compounds from this compound is outlined below. This process includes reaction setup, monitoring, product work-up, and purification.

G cluster_workflow General Synthesis Workflow start Reactant Preparation (this compound + Reagents + Solvent) reaction Cyclization Reaction (Heating / Microwave) start->reaction Setup monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring In-process monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Recrystallization / Column Chromatography) workup->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end Final Heterocyclic Product characterization->end

Caption: General workflow for heterocycle synthesis.

Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The Niementowski synthesis, involving the condensation of an anthranilic acid derivative with formamide, is a direct method for their preparation.[2]

Reaction Pathway: Niementowski Synthesis

G reactant Ethyl 2-amino- 4,5-dimethoxybenzoate product 6,7-Dimethoxyquinazolin- 4(3H)-one reactant->product  Formamide (Solvent & Reagent)  Heat (e.g., 165-170 °C)  Cyclocondensation title Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

Caption: Niementowski quinazolinone synthesis pathway.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of quinazolinones from anthranilate derivatives.

MethodReagent(s)Temperature (°C)TimeYield (%)Reference
Conventional HeatingFormamide130-1352 h96[3]
Conventional HeatingFormamide165-17012 h84[4]
Microwave IrradiationFormamide17010 minN/A[1]
Microwave (Solvent-free)Formamide, Clay CatalystN/A5-10 min85-95[5]
Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol is adapted from the synthesis of similar quinazolinone derivatives.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents, serving as both reactant and solvent).

  • Heating: Heat the reaction mixture to 165-170 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction for 12 hours or until the starting material is consumed, as indicated by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to room temperature, which should result in the formation of a precipitate.

  • Pour the mixture into cold water or diethyl ether to facilitate complete precipitation.

  • Isolation and Purification:

    • Filter the solid product using a Büchner funnel.

    • Wash the crude product thoroughly with cold water to remove residual formamide.

    • Triturate the solid in a boiling solvent like acetonitrile for 30 minutes, then cool and filter to obtain the purified product.[4]

    • Dry the resulting white powder under reduced pressure.

  • Characterization: Confirm the structure of the final product using NMR, MS, and melting point analysis.

Synthesis of 7,8-Dimethoxy-1,4-benzodiazepin-5-ones

Benzodiazepines are a critical class of psychoactive compounds widely used as anxiolytics, sedatives, and anticonvulsants. A common synthetic route involves the N-acylation of an anthranilate with chloroacetyl chloride, followed by intramolecular amination and cyclization.

Reaction Pathway: Benzodiazepine Synthesis

G reactant Ethyl 2-amino- 4,5-dimethoxybenzoate intermediate Ethyl 2-(2-chloroacetamido)- 4,5-dimethoxybenzoate reactant->intermediate  Chloroacetyl Chloride  Base (e.g., Pyridine or DBU)  Solvent (e.g., THF, CH₂Cl₂)  0 °C to RT product 7,8-Dimethoxy-1,4-benzodiazepin- 5-one intermediate->product  Cyclization step2_reagent Ammonia (ethanolic) title Synthesis of a 7,8-Dimethoxy-1,4-benzodiazepin-5-one G reactant Ethyl 2-amino- 4,5-dimethoxybenzoate intermediate1 Ethyl N-Aryl-2-amino- 4,5-dimethoxybenzoate reactant->intermediate1  Aryl Halide (e.g., Ph-I)  Ullmann or Buchwald-Hartwig  Coupling (Cu or Pd catalyst)  Base (e.g., K₂CO₃) intermediate2 N-Aryl-2-amino- 4,5-dimethoxybenzoic Acid intermediate1->intermediate2  Hydrolysis  (e.g., NaOH, H₂O/EtOH) product Dimethoxyacridone intermediate2->product  Intramolecular Friedel-Crafts  Acylation (e.g., H₂SO₄ or Fe(OTf)₂)  Heat title Multi-step Synthesis of a Dimethoxyacridone

References

Application Notes and Protocols: N-Alkylation of Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the selective mono-N-alkylation of ethyl 2-amino-4,5-dimethoxybenzoate. The presented methodology is based on reductive amination, a highly efficient and controlled process for the formation of secondary amines.[1] This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ. This method is often preferred over direct alkylation with alkyl halides to minimize the formation of over-alkylation byproducts.[1] The protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

N-alkylated anilines are important structural motifs found in a wide array of pharmaceuticals, agrochemicals, and functional materials.[2] this compound is a versatile building block, and its N-alkylation provides access to a diverse range of substituted intermediates for further synthetic transformations. While classical N-alkylation using alkyl halides is a common approach, it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[2]

Reductive amination offers a more controlled and selective alternative for the synthesis of N-mono-alkylated anilines.[1] This one-pot reaction proceeds under mild conditions and is tolerant of a variety of functional groups. The choice of a suitable reducing agent is critical to selectively reduce the imine intermediate without affecting other reducible functionalities in the molecule. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed for this purpose.[1]

This application note details a representative experimental procedure for the N-alkylation of this compound with a generic aldehyde via reductive amination.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich≥98%
Aldehyde (e.g., isobutyraldehyde)Sigma-Aldrich≥99%
Sodium triacetoxyborohydride (NaBH(OAc)₃)Sigma-Aldrich95%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Acetic acid, glacialFisher ScientificACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine (saturated aqueous NaCl)--
Anhydrous magnesium sulfate (MgSO₄)Sigma-Aldrich≥99.5%
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

  • Glassware for column chromatography

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of the amine).

  • Addition of Aldehyde and Acid Catalyst: Add the desired aldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the imine formation can be monitored by TLC.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. Caution: The addition of the reducing agent may cause gas evolution.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0225.241.0225 mg
Aldehyde (e.g., isobutyraldehyde)1.172.111.179 mg (0.1 mL)
Sodium triacetoxyborohydride1.5211.941.5318 mg
Glacial Acetic Acid0.160.050.16 mg (5.7 µL)
Dichloromethane (anhydrous)---10 mL

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle it under an inert atmosphere and quench it carefully.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in anhydrous DCM add_reagents Add aldehyde (1.1 eq) and glacial acetic acid (0.1 eq) start->add_reagents imine_formation Stir at RT for 1-2h (Imine Formation) reduction Add NaBH(OAc)3 (1.5 eq) portion-wise imine_formation->reduction stir Stir at RT for 4-12h reduction->stir quench Quench with sat. NaHCO3 extract Extract with DCM quench->extract wash Wash with sat. NaHCO3 and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize by NMR and Mass Spectrometry cluster_setup cluster_setup cluster_reaction cluster_reaction cluster_workup cluster_workup cluster_analysis cluster_analysis

Caption: Experimental workflow for the N-alkylation of this compound.

References

"application of Ethyl 2-amino-4,5-dimethoxybenzoate in kinase inhibitor synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-amino-4,5-dimethoxybenzoate in the synthesis of kinase inhibitors. This versatile starting material is a key building block for the construction of the 6,7-dimethoxyquinazoline scaffold, a core structure present in numerous clinically important kinase inhibitors targeting signaling pathways implicated in cancer.

Introduction

This compound, and its corresponding carboxylic acid, 2-amino-4,5-dimethoxybenzoic acid, are pivotal precursors in the synthesis of a class of potent kinase inhibitors. The 6,7-dimethoxy substitution pattern on the quinazoline ring system is a recurring motif in several approved anti-cancer drugs, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The dysregulation of these receptor tyrosine kinases is a hallmark of many solid tumors, making them critical targets for therapeutic intervention. The strategic placement of the methoxy groups in the ATP-binding pocket of these kinases often enhances the inhibitory activity and selectivity of the drug molecule.

This application note will focus on the synthesis of 6,7-dimethoxy-4-anilinoquinazoline derivatives, a prominent class of EGFR and VEGFR inhibitors, using this compound as a key starting material. We will provide a detailed synthetic protocol for a representative kinase inhibitor, along with quantitative data on the biological activity of related compounds and visualizations of the relevant signaling pathways.

Kinase Inhibitor Synthesis: A General Overview

The synthesis of 6,7-dimethoxy-4-anilinoquinazoline kinase inhibitors from this compound typically involves a multi-step process. The core of this synthesis is the construction of the quinazolinone ring, followed by the introduction of the anilino side chain which is crucial for kinase binding.

The general synthetic strategy can be outlined as follows:

  • Cyclization: The initial step involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid (which can be obtained by the hydrolysis of this compound) to form the 6,7-dimethoxy-4(3H)-quinazolinone core. This is often achieved by reacting the aminobenzoic acid with a source of a single carbon atom, such as formamide or formamidine acetate.[1]

  • Chlorination: The resulting quinazolinone is then chlorinated at the 4-position to generate a reactive 4-chloro-6,7-dimethoxyquinazoline intermediate. Reagents like thionyl chloride or phosphorus oxychloride are commonly used for this transformation.

  • Nucleophilic Aromatic Substitution (SNAr): The final key step is the coupling of the 4-chloroquinazoline intermediate with a substituted aniline. This SNAr reaction introduces the specific side chain that largely determines the inhibitor's selectivity and potency against different kinases.

This modular approach allows for the synthesis of a diverse library of kinase inhibitors by varying the substituted aniline used in the final step.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a 6,7-dimethoxy-4-anilinoquinazoline-based kinase inhibitor, using 2-amino-4,5-dimethoxybenzoic acid as the starting material.

Protocol 1: Synthesis of 6,7-dimethoxy-4(3H)-quinazolinone

Materials:

  • 2-amino-4,5-dimethoxybenzoic acid

  • Formamide

  • Ammonium formate

  • Methanol

  • Standard glassware for organic synthesis

  • Heating mantle and stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1 equivalent), formamide (10 equivalents), and ammonium formate (4.5 equivalents).

  • Heat the reaction mixture to 170-180 °C and stir for 3-4 hours.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove excess formamide.

  • To the residue, add methanol and stir at 45-50 °C.

  • Cool the mixture to 5-10 °C to induce precipitation.

  • Filter the solid product, wash with cold methanol, and dry to obtain 6,7-dimethoxy-4(3H)-quinazolinone.

Protocol 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

Materials:

  • 6,7-dimethoxy-4(3H)-quinazolinone

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline

  • Ice-cold water

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend 6,7-dimethoxy-4(3H)-quinazolinone (1 equivalent) in phosphorus oxychloride (3 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and stir for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with distilled water, and dry to yield 4-chloro-6,7-dimethoxyquinazoline.

Protocol 3: Synthesis of a 6,7-dimethoxy-4-(substituted-anilino)quinazoline

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline for a Gefitinib analog)

  • Isopropanol

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) in isopropanol.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate from the solution.

  • Filter the solid, wash with cold isopropanol, and dry to obtain the final 6,7-dimethoxy-4-(substituted-anilino)quinazoline kinase inhibitor.

Data Presentation

The 6,7-dimethoxyquinazoline scaffold is a core component of several potent kinase inhibitors. The table below summarizes the in vitro inhibitory activity (IC50 values) of some of these compounds against key kinases.

Compound Name/NumberTarget Kinase(s)IC50 (nM)Reference Cell Line(s)
GefitinibEGFR12HUVEC
ErlotinibEGFR2N/A
LapatinibEGFR, HER210.2 (EGFR), 9.8 (HER2)N/A
VandetanibVEGFR-2, EGFR40 (VEGFR-2), 500 (EGFR)N/A
Compound 12n (quinoline analog)c-Met30A549, MCF-7, MKN-45
Compound 14bVEGFR-216Hep-G2, MCF-7

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR, which are common targets of kinase inhibitors synthesized from this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 6,7-Dimethoxyquinazoline Inhibitor Inhibitor->P_EGFR Inhibits (ATP competitive)

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg RAS_RAF_MAPK RAS-RAF-MAPK Pathway P_VEGFR2->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway P_VEGFR2->PI3K_AKT PKC PKC PLCg->PKC PKC->RAS_RAF_MAPK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival RAS_RAF_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 6,7-Dimethoxyquinazoline Inhibitor Inhibitor->P_VEGFR2 Inhibits (ATP competitive)

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a 6,7-dimethoxy-4-anilinoquinazoline kinase inhibitor.

Synthesis_Workflow Start Start: This compound Hydrolysis Step 1: Hydrolysis (e.g., NaOH, H2O/EtOH) Start->Hydrolysis Intermediate1 2-amino-4,5-dimethoxybenzoic acid Hydrolysis->Intermediate1 Cyclization Step 2: Cyclization (Formamide, 170-180°C) Intermediate1->Cyclization Intermediate2 6,7-dimethoxy-4(3H)-quinazolinone Cyclization->Intermediate2 Chlorination Step 3: Chlorination (POCl3, reflux) Intermediate2->Chlorination Intermediate3 4-chloro-6,7-dimethoxyquinazoline Chlorination->Intermediate3 SNAr Step 4: S_NAr Reaction (Substituted Aniline, Isopropanol, reflux) Intermediate3->SNAr FinalProduct Final Product: 6,7-dimethoxy-4-anilinoquinazoline Kinase Inhibitor SNAr->FinalProduct Purification Purification (Crystallization/Chromatography) FinalProduct->Purification

Caption: General synthetic workflow for kinase inhibitor synthesis.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a wide range of 6,7-dimethoxyquinazoline-based kinase inhibitors. The synthetic route is robust and allows for the facile introduction of various substituents at the 4-position of the quinazoline core, enabling the fine-tuning of inhibitory activity and selectivity. The resulting compounds have demonstrated significant potential in targeting key oncogenic signaling pathways, making this synthetic approach highly relevant for cancer drug discovery and development.

References

Application Note and Protocol for the Purification of Crude Ethyl 2-amino-4,5-dimethoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-amino-4,5-dimethoxybenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Synthesized crude products often contain impurities such as unreacted starting materials (e.g., the corresponding nitro compound), byproducts, or residual reagents.[2][3] An efficient purification step is therefore critical to ensure high purity for subsequent reactions and to meet stringent quality standards.[1]

This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase.[4][5] Due to its polarity, this compound will have a moderate affinity for the silica gel, allowing for its effective separation from less polar and more polar impurities by eluting with an appropriate solvent system.

Data Presentation

The following table summarizes the key parameters and expected results for the purification process.

ParameterDescription / Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Optimized ratio of Hexane:Ethyl Acetate (e.g., 8:2 v/v)
Crude Material Crude reaction mixture containing this compound
Loading Method Dry Loading or Wet (Direct) Loading
Target Rf Value Approximately 0.30 - 0.35 in the selected mobile phase
Initial Purity (Crude) Variable (dependent on synthesis)
Final Purity (Post-Column) >98% (as determined by HPLC or NMR)
Expected Yield 85-95% (dependent on crude purity)

Experimental Protocols

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane, ACS grade

  • Glass chromatography column

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Cotton or glass wool

2. Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

This initial step is crucial for determining the optimal mobile phase for separation. The goal is to find a solvent system where the target compound has an Rf (retardation factor) value between 0.30 and 0.35, ensuring good separation from impurities.

  • Prepare TLC Chamber: Line a TLC chamber with filter paper and add a small amount of a test solvent system (e.g., start with Hexane:Ethyl Acetate 9:1 v/v). Close the chamber and allow it to saturate for 10-15 minutes.

  • Spot TLC Plate: Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like this compound should appear as dark spots.[6]

  • Optimize: If the Rf value is too low, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3). If it is too high, decrease the polarity. Continue this process until the desired Rf value is achieved. A similar compound, mthis compound, is effectively purified using petroleum ether:ethyl acetate (10:1 v/v), which serves as a good starting reference point.[2]

3. Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the optimized mobile phase.

    • Carefully pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[5][6]

    • Once the silica has settled, add another layer of sand on top to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended for better separation): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per tube).

    • Maintain a constant level of solvent at the top of the column to avoid the introduction of air.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution process by spotting aliquots from the collected fractions onto TLC plates.

    • Develop the TLC plates using the optimized solvent system and visualize under UV light.

    • Identify the fractions containing the pure product (those showing a single spot at the target Rf).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

4. Purity Assessment The purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to ensure it meets the required standards (>98%) for further use.[1]

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Isolation cluster_final Final Product crude Crude Product tlc TLC Optimization (e.g., Hexane:EtOAc 8:2) crude->tlc packing Column Packing (Silica Gel Slurry) loading Sample Loading (Dry or Wet) packing->loading elution Elution with Mobile Phase loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation (Rotovap) combine->evaporation product Pure Ethyl 2-amino-4,5- dimethoxybenzoate (>98%) evaporation->product purity_check Purity Verification (HPLC, NMR) product->purity_check

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of High-Purity Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Ethyl 2-amino-4,5-dimethoxybenzoate via recrystallization. The aim is to guide researchers in obtaining a high-purity crystalline product suitable for further synthetic applications and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful outcome of subsequent reactions and for meeting the stringent requirements of the pharmaceutical industry. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of high-purity crystals upon cooling, while the impurities remain in the mother liquor.

This guide outlines potential solvent systems, a detailed experimental protocol for recrystallization, and troubleshooting strategies to address common challenges.

Potential Impurities

Understanding the potential impurities in the crude this compound is crucial for designing an effective purification strategy. Based on common synthetic routes, which often involve the esterification of 2-amino-4,5-dimethoxybenzoic acid or the reduction of a nitro-precursor, likely impurities may include:

  • Unreacted Starting Materials: 2-amino-4,5-dimethoxybenzoic acid or Ethyl 4,5-dimethoxy-2-nitrobenzoate.

  • Byproducts of Nitro Group Reduction: Intermediates from the incomplete reduction of the nitro group.

  • Reagents from Esterification: Residual acid catalyst or coupling agents.

  • Solvents: Residual solvents from the reaction or initial work-up.

Solvent System Selection

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, and Isopropanol are often good choices for moderately polar compounds like aromatic amines and esters.

  • Esters: Ethyl acetate is a versatile solvent for a wide range of organic compounds.

  • Ethers: Diethyl ether can be effective, particularly for less polar compounds.

  • Mixed Solvent Systems: An ethanol/water mixture can be highly effective. The compound is dissolved in the better solvent (ethanol), and the poorer solvent (water) is added to induce crystallization.

A preliminary small-scale solvent screening is highly recommended to identify the optimal solvent or solvent system for the specific batch of crude material.

Data Presentation: Solvent Suitability for Analogous Compounds

The following table summarizes the recrystallization solvents used for compounds with similar functional groups to this compound, which can serve as a guide for solvent selection.

CompoundRecrystallization Solvent(s)Observations
Mthis compoundColumn ChromatographyThe closely related methyl ester was purified by column chromatography (petroleum ether:ethyl acetate = 10:1), suggesting recrystallization alone may not be sufficient.[1]
Ethyl 4-amino-5-cyano-2-methoxybenzoate2-PropanolA structurally similar compound was successfully crystallized from 2-propanol.
Ethyl p-aminobenzoateEtherThis less substituted analogue is reported to be recrystallized from ether.
2-Amino-4,5-dimethoxybenzoic acidWaterThe corresponding carboxylic acid is purified by precipitation from an aqueous solution.[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol describes the general procedure for recrystallizing this compound from a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or air dry them on the filter paper.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)

This protocol is useful when a single solvent does not provide the desired solubility profile.

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 5-9 from Protocol 1. The washing solvent should be a cold mixture of the two solvents in the same proportion used for crystallization.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_output Output Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize If colored HotFilter Hot Filtration (Optional) Cool Slow Cooling to Room Temperature Dissolve->Cool If no decolorization/ hot filtration needed Decolorize->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (Contains Impurities) Filter->MotherLiquor Dry Dry Crystals Wash->Dry Pure High-Purity Crystals Dry->Pure

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve - Insufficient solvent. - Inappropriate solvent.- Add more solvent in small portions. - Select a more suitable solvent based on preliminary screening.
Oiling out instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - High concentration of impurities.- Use a lower-boiling solvent. - Reheat the solution to dissolve the oil, add more solvent to decrease saturation, and cool slowly. Consider a preliminary purification step like column chromatography if impurities are significant.
No crystals form upon cooling - Too much solvent was used. - Supersaturated solution that requires nucleation.- Boil off some of the solvent to concentrate the solution and cool again. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution surface or by adding a seed crystal of the pure compound.
Low recovery of purified product - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals are significantly soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is pre-heated. - Cool the solution thoroughly in an ice bath. Consider evaporating some of the solvent from the mother liquor to obtain a second crop of crystals (which may be less pure).
Crystals are colored - Presence of colored impurities.- Use activated charcoal to decolorize the solution before hot filtration. Ensure to use a minimal amount of charcoal as it can also adsorb the desired product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhaling solvent vapors.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, and never heat directly with an open flame.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate, a key intermediate in pharmaceutical manufacturing. The following procedures are designed for a pilot plant setting, transitioning from laboratory-scale synthesis to larger-scale production.

Introduction

The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients (APIs). The primary transformation involves the reduction of the nitro group of a benzoate precursor to an amine. While laboratory-scale synthesis provides proof of concept, scaling up to a pilot plant presents significant challenges in terms of reaction control, heat management, safety, and product isolation. These protocols address these challenges by outlining a robust and safe procedure for the pilot-plant scale production of this compound via catalytic hydrogenation.

Process Overview and Rationale

The selected synthetic route for the pilot plant scale-up is the catalytic hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate. This method is chosen for its high atom economy, cleaner reaction profile, and the use of a recyclable catalyst, making it suitable for industrial applications.[1] The reaction is highly exothermic, necessitating careful control of temperature and hydrogen addition to ensure safety and prevent runaway reactions.[1]

Health and Safety

3.1. Hazard Identification and Risk Assessment:

A thorough Hazard and Operability (HAZOP) study and Failure Mode and Effects Analysis (FMEA) should be conducted before commencing any pilot plant operations.[2] Key hazards include:

  • Flammable materials: Ethanol is a flammable solvent. Hydrogen gas is highly flammable and can form explosive mixtures with air.

  • Reactive chemistry: The reduction of a nitro group is a high-energy reaction.[1]

  • Catalyst handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after use and when exposed to air.

  • Chemical toxicity: The starting material and product may have associated health risks. The starting material, 3,4-dimethoxybenzoic acid, is known to cause skin and serious eye irritation.[1][2][3][4][5]

3.2. Safety Protocols:

  • All operations must be conducted in a well-ventilated area, preferably in a designated hydrogenation bay equipped with appropriate safety features.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[2]

  • Emergency procedures, including those for fire, chemical spills, and gas leaks, must be clearly defined and practiced.[2]

  • Inerting of the reactor with nitrogen is mandatory before introducing hydrogen.

  • The catalyst should be handled under a nitrogen blanket or as a wet slurry to prevent ignition.

Materials and Equipment

4.1. Raw Materials:

MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for a 50 L reaction)Notes
Ethyl 4,5-dimethoxy-2-nitrobenzoate26791-93-5255.225.00 kg (19.59 mol)Starting material. Purity >98%.
Palladium on Carbon (10% Pd/C), 50% wet7440-05-3-250 g (dry weight basis)Catalyst. Handle with care to prevent ignition.
Ethanol (200 proof)64-17-546.0740 LReaction solvent.
Hydrogen Gas1333-74-02.02As requiredHigh purity (99.999%).
Nitrogen Gas7727-37-928.01As requiredFor inerting the reactor.
Celite® (Diatomaceous Earth)61790-53-2-1.0 kgFilter aid for catalyst removal.
Water, Deionized7732-18-518.02As requiredFor washing and catalyst quenching.

4.2. Equipment:

EquipmentSpecifications
Hydrogenation Reactor50 L capacity, stainless steel or glass-lined, rated for at least 10 bar pressure. Equipped with a variable speed agitator, internal cooling coils, a pressure gauge, a temperature probe, a rupture disc, and ports for gas inlet/outlet and liquid charging/discharging.
Process Control SystemAutomated system for monitoring and controlling temperature, pressure, and hydrogen flow rate.[3][4]
Hydrogen Supply SystemHigh-pressure hydrogen cylinder bank with a pressure regulator and mass flow controller.
Filtration UnitEnclosed filter housing (e.g., a Nutsche filter-dryer or a sparkler filter) to safely remove the catalyst.
Crystallization VesselJacketed glass or stainless steel vessel with an agitator for controlled cooling and crystallization of the product.
Centrifuge or Filter DryerFor isolating the final product.
Vacuum Drying OvenFor drying the final product.

Experimental Protocol: Pilot Plant Synthesis (50 L Scale)

5.1. Reactor Preparation and Charging:

  • Inerting: Purge the 50 L hydrogenation reactor with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Charging: Charge 20 L of ethanol into the reactor.

  • Catalyst Charging: Under a gentle nitrogen stream, carefully add 250 g (dry weight basis) of 10% Pd/C (50% wet) to the reactor.

  • Starting Material Charging: Dissolve 5.00 kg of Ethyl 4,5-dimethoxy-2-nitrobenzoate in 20 L of ethanol in a separate vessel. Charge this solution to the reactor.

  • Final Purge: Seal the reactor and purge with nitrogen three more times, followed by a pressure test to ensure system integrity.

5.2. Hydrogenation Reaction:

  • Pressurization: Pressurize the reactor with hydrogen to 5 bar.

  • Agitation and Heating: Begin agitation at 200-300 RPM. Heat the reactor to the target temperature of 40-50°C. The reaction is exothermic, so cooling may be required to maintain this temperature.

  • Hydrogen Uptake Monitoring: Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by in-process analysis (e.g., HPLC or TLC) of a reaction sample.

  • Reaction Time: The expected reaction time is 4-8 hours.

  • Depressurization and Purging: Once the reaction is complete, stop the hydrogen flow, cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the reactor with nitrogen three times.

5.3. Work-up and Product Isolation:

  • Catalyst Filtration: Filter the reaction mixture through a bed of Celite® (1.0 kg) in an enclosed filtration unit to remove the palladium catalyst. The filter cake should be kept wet with ethanol or water at all times to prevent ignition.

  • Solvent Removal: Transfer the filtrate to a larger vessel and concentrate under reduced pressure to approximately 25% of the original volume.

  • Crystallization: Cool the concentrated solution to 0-5°C to induce crystallization. Hold at this temperature for at least 2 hours to maximize product precipitation.

  • Product Isolation: Isolate the crystalline product by centrifugation or filtration.

  • Washing: Wash the product cake with cold ethanol (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

5.4. Catalyst Handling and Quenching:

  • The recovered catalyst on the Celite® bed must be quenched immediately. This can be done by carefully adding water to the filter cake to form a slurry.

  • The quenched catalyst should be stored in a labeled, sealed container under water and disposed of according to hazardous waste regulations.

Data Presentation

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)
Reactants
Ethyl 4,5-dimethoxy-2-nitrobenzoate50 g5.00 kg
10% Pd/C (dry basis)2.5 g250 g
Ethanol400 mL40 L
Reaction Conditions
Temperature25-40°C40-50°C
Hydrogen Pressure1-3 bar5 bar
Reaction Time4-6 hours4-8 hours
Results
Expected Yield85-95%88-97%
Purity (by HPLC)>98%>99%

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product raw_materials Raw Material Sourcing (Ethyl 4,5-dimethoxy-2-nitrobenzoate, Pd/C, Ethanol) reactor_prep Reactor Preparation (Cleaning, Inerting) raw_materials->reactor_prep charging Charging of Reactants and Catalyst reactor_prep->charging hydrogenation Catalytic Hydrogenation (H2, 40-50°C, 5 bar) charging->hydrogenation monitoring In-Process Monitoring (HPLC/TLC) hydrogenation->monitoring filtration Catalyst Filtration (Celite®) monitoring->filtration Reaction Complete concentration Solvent Concentration filtration->concentration crystallization Crystallization (0-5°C) concentration->crystallization isolation Product Isolation (Centrifugation/Filtration) crystallization->isolation drying Drying isolation->drying final_product This compound drying->final_product qc_analysis Quality Control Analysis final_product->qc_analysis

Caption: Workflow for the pilot plant synthesis of this compound.

Process_Control_Logic action action start Start Hydrogenation temp_check Temperature > 50°C? start->temp_check pressure_check Pressure < 4.5 bar? temp_check->pressure_check No increase_cooling Increase Cooling temp_check->increase_cooling Yes h2_uptake_check H2 Uptake Ceased? pressure_check->h2_uptake_check No increase_h2_flow Increase H2 Flow pressure_check->increase_h2_flow Yes take_sample Take In-Process Sample h2_uptake_check->take_sample Yes continue_reaction Continue Reaction h2_uptake_check->continue_reaction No in_process_check Reaction Complete (IPC)? end_reaction End Reaction in_process_check->end_reaction Yes in_process_check->continue_reaction No increase_cooling->temp_check maintain_temp Maintain Temperature increase_h2_flow->pressure_check maintain_pressure Maintain Pressure take_sample->in_process_check continue_reaction->temp_check

Caption: Process control logic for the catalytic hydrogenation step.

References

Application Notes and Protocols for the Use of Ethyl 2-amino-4,5-dimethoxybenzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-amino-4,5-dimethoxybenzoate as a key building block in solid-phase organic synthesis (SPOS). The primary application highlighted is the synthesis of substituted 4(3H)-quinazolinones, a class of heterocyclic compounds with significant pharmacological interest.

Introduction

This compound is a substituted anthranilate ester that serves as a versatile precursor in the synthesis of various heterocyclic scaffolds. Its integration into solid-phase organic synthesis workflows offers significant advantages, including simplified purification, the potential for high-throughput synthesis, and the ability to generate libraries of compounds for drug discovery and development. The electron-donating methoxy groups on the benzene ring can influence the reactivity and properties of the resulting heterocyclic systems.

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries.[1] By anchoring the initial building block to an insoluble resin, excess reagents and byproducts can be easily removed by filtration, streamlining the synthetic process.[2][3] This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolinones.[4][5]

Core Application: Solid-Phase Synthesis of 4(3H)-Quinazolinones

The following protocol outlines a general procedure for the solid-phase synthesis of a library of 2,3-disubstituted-6,7-dimethoxy-4(3H)-quinazolinones using this compound as the starting material. The synthesis involves anchoring the anthranilate to a solid support, followed by sequential reactions to build the quinazolinone core and introduce diversity.

General Synthetic Strategy

The overall workflow for the solid-phase synthesis of 6,7-dimethoxy-4(3H)-quinazolinones is depicted below. The process begins with the immobilization of this compound onto a suitable resin, followed by amide bond formation, cyclization, and subsequent functionalization before cleavage from the solid support.

G cluster_workflow Solid-Phase Synthesis Workflow A Resin Swelling B Loading of Ethyl 2-amino- 4,5-dimethoxybenzoate A->B C Acylation with R1-COOH B->C D Cyclization to form Quinazolinone Core C->D E Alkylation with R2-X D->E F Cleavage from Resin E->F G Purification and Analysis F->G

Caption: General workflow for the solid-phase synthesis of 4(3H)-quinazolinones.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the solid-phase synthesis of 6,7-dimethoxy-4(3H)-quinazolinones.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

  • Starting Material: this compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Acylating Agents: A library of carboxylic acids (R1-COOH)

  • Alkylating Agents: A library of alkyl halides (R2-X)

  • Bases: N,N-Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Protocol 1: Immobilization of this compound

This protocol describes the attachment of the anthranilate to the Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide MBHA resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes. Drain and repeat for another 20 minutes. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Hydrolysis of Ethyl Ester: To a solution of this compound (5 eq.) in THF/H2O (3:1), add LiOH (5 eq.). Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Neutralize with 1N HCl and extract the free acid.

  • Coupling to Resin: Dissolve the resulting 2-amino-4,5-dimethoxybenzoic acid (3 eq.) in DMF. Add HOBt (3 eq.) and DIC (3 eq.). Add this solution to the deprotected resin and agitate for 4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Acylation and Cyclization to form the Quinazolinone Core

This protocol details the formation of the quinazolinone scaffold on the solid support.

  • Acylation: To the resin-bound anthranilate (0.5 mmol), add a solution of the desired carboxylic acid (R1-COOH, 4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF (10 mL). Agitate for 6 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cyclization: Treat the acylated resin with a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DCM (10 mL) and agitate for 12 hours. Alternatively, cyclization can be achieved by heating the resin in a suitable solvent like NMP.[6][7] Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

Protocol 3: N-Alkylation of the Quinazolinone Core

This protocol describes the introduction of diversity at the N3 position of the quinazolinone ring.

  • Alkylation: To the resin-bound quinazolinone (0.5 mmol), add a solution of the alkylating agent (R2-X, 5 eq.) and K2CO3 (5 eq.) in DMF (10 mL). Heat the mixture at 60°C for 8 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), H2O (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 4: Cleavage and Product Isolation

This protocol details the release of the final product from the solid support.

  • Cleavage: Treat the dried resin with the cleavage cocktail (10 mL) for 2 hours at room temperature.

  • Isolation: Filter the resin and wash with fresh TFA. Collect the filtrate and concentrate under a stream of nitrogen.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the solid.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired 2,3-disubstituted-6,7-dimethoxy-4(3H)-quinazolinone.

Data Presentation

The following table summarizes representative data for the synthesis of a small library of 6,7-dimethoxy-4(3H)-quinazolinones using the described protocols. (Note: The yields and purities are illustrative and may vary depending on the specific substrates used).

Compound ID R1 Group R2 Group Overall Yield (%) Purity (%)
QZ-001 PhenylMethyl65>95
QZ-002 4-Cl-PhenylEthyl58>95
QZ-003 Thiophen-2-ylPropyl62>95
QZ-004 CyclohexylBenzyl71>95

Logical Relationships in Quinazolinone Synthesis

The key steps and their logical progression in the solid-phase synthesis of the target quinazolinones are illustrated in the diagram below.

G cluster_logic Logical Progression of Synthesis Start Immobilized Anthranilate Step1 Acylation with R1-COOH Start->Step1 Intermediate1 Resin-Bound N-Acyl Anthranilamide Step1->Intermediate1 Step2 Cyclodehydration Intermediate1->Step2 Intermediate2 Resin-Bound Quinazolinone Step2->Intermediate2 Step3 N-Alkylation with R2-X Intermediate2->Step3 Intermediate3 Resin-Bound N-Alkyl Quinazolinone Step3->Intermediate3 Step4 TFA Cleavage Intermediate3->Step4 Final Final Product: 2,3-Disubstituted-6,7-dimethoxy- 4(3H)-quinazolinone Step4->Final

Caption: Key transformations in the solid-phase synthesis of quinazolinones.

Conclusion

This compound is a valuable building block for the solid-phase synthesis of 6,7-dimethoxy-substituted heterocyclic compounds, particularly 4(3H)-quinazolinones. The protocols outlined in this document provide a robust framework for the generation of libraries of these compounds for further investigation in drug discovery and medicinal chemistry programs. The mild reaction conditions and the ability to introduce diversity at multiple positions make this a powerful approach for accessing novel chemical entities.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazolines from Ethyl 2-Amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of 6,7-dimethoxy-4(3H)-quinazolinone, a key scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The starting material for this synthesis is Ethyl 2-amino-4,5-dimethoxybenzoate. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. Their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has made them a focal point in drug discovery and development. The 6,7-dimethoxy substitution pattern is of particular interest as it is found in several potent kinase inhibitors.

The traditional synthesis of quinazolinones often involves harsh reaction conditions and prolonged heating.[1] Microwave-assisted synthesis presents a green and efficient alternative, leveraging the direct interaction of microwave energy with polar molecules to achieve rapid and uniform heating.[2][3] This protocol details the cyclocondensation of this compound with a one-carbon source under microwave irradiation to yield the desired 6,7-dimethoxy-4(3H)-quinazolinone.

General Reaction Scheme

The overall reaction involves the cyclocondensation of this compound with a suitable one-carbon synthon, such as formamide, to form the quinazolinone ring system.

Caption: General reaction for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the microwave-assisted synthesis of 6,7-dimethoxy-4(3H)-quinazolinone.

Materials:

  • This compound

  • Formamide (reagent grade)

  • Ethanol (anhydrous)

  • Deionized water

  • Microwave synthesis vials (10 mL) with stir bars

  • Monitored microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Protocol 1: Synthesis of 6,7-Dimethoxy-4(3H)-quinazolinone

  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1 mmol, 225.24 mg).

  • Reagent Addition: Add formamide (5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 15-25 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water (2 x 10 mL).

  • Drying: Dry the product under vacuum to obtain the crude 6,7-dimethoxy-4(3H)-quinazolinone.

  • Purification (if necessary): Recrystallize the crude product from ethanol to afford the pure compound.

Data Presentation

The following table summarizes the expected quantitative data for the microwave-assisted synthesis of 6,7-dimethoxy-4(3H)-quinazolinone based on analogous reactions reported in the literature.[4]

ParameterConventional MethodMicrowave-Assisted MethodReference
Starting Material Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateThis compound[4] (adapted)
Reagent FormamideFormamide[4]
Solvent None (neat)Formamide (as reagent and solvent)[4]
Temperature (°C) 165-170150(Proposed)
Reaction Time 12 hours15-25 minutes[4], (Proposed)
Yield (%) Not explicitly stated for the dimethoxy analog> 85% (expected)(Based on similar microwave syntheses)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the microwave-assisted synthesis of 6,7-dimethoxy-4(3H)-quinazolinone.

G start Start reagents 1. Add this compound and Formamide to Microwave Vial start->reagents microwave 2. Microwave Irradiation (150 °C, 15-25 min) reagents->microwave cool 3. Cool to Room Temperature microwave->cool precipitate 4. Pour into Ice-Cold Water cool->precipitate filter 5. Vacuum Filtration precipitate->filter wash 6. Wash with Cold Water filter->wash dry 7. Dry Under Vacuum wash->dry purify 8. Recrystallize from Ethanol (Optional) dry->purify end End: Pure Product purify->end

Caption: Workflow for microwave-assisted synthesis of 6,7-dimethoxy-4(3H)-quinazolinone.

Logical Relationship of Synthesis Components

This diagram shows the relationship between the starting materials, reaction conditions, and the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 Ethyl 2-amino- 4,5-dimethoxybenzoate product 6,7-Dimethoxy-4(3H)-quinazolinone reactant1->product reactant2 Formamide reactant2->product condition1 Microwave Irradiation condition1->product condition2 150 °C condition2->product condition3 15-25 min condition3->product

Caption: Key components and conditions for the synthesis.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.

  • Reactions are performed in sealed vessels under pressure. Ensure that the pressure and temperature limits of the vials are not exceeded.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Formamide is a teratogen and should be handled with extreme caution.

Conclusion

This protocol provides a robust and efficient method for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone using microwave irradiation. The significant reduction in reaction time and potential for high yields make this an attractive method for researchers in academia and the pharmaceutical industry. The described workflow can be adapted for the synthesis of a variety of quinazoline derivatives by modifying the starting materials and reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Reduction of 2-Nitro-4,5-dimethoxybenzoic Acid or its Esters

Issue: Low or No Conversion of the Nitro Starting Material

Potential Cause Troubleshooting Steps
Inactive Catalyst - Catalyst Quality: Ensure the catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is fresh and has been stored under appropriate conditions (e.g., under inert gas).[1] - Catalyst Loading: Increase the catalyst loading in small increments. - Catalyst Poisoning: Ensure starting materials and solvents are free from impurities like sulfur compounds or heavy metals that can poison the catalyst.
Inefficient Reducing Agent - Hydrogenation: Check for leaks in the hydrogenation apparatus. Ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid contact.[2] - Chemical Reductants (e.g., NaBH₄, Hydrazine): Use a fresh batch of the reducing agent. For hydrazine, ensure the reaction temperature is appropriate to facilitate its decomposition and hydrogen transfer.[3]
Suboptimal Reaction Conditions - Temperature: Some reductions may require heating. For instance, hydrogenation with Pd/C is sometimes performed at elevated temperatures (e.g., 50°C).[2] - Solvent: The choice of solvent can significantly impact the reaction. Ensure the starting material is soluble in the chosen solvent. Common solvents include methanol, ethanol, and ethyl acetate. - pH: For reductions in aqueous media, the pH can be critical. One documented procedure adjusts the pH to 6.6 before hydrogenation.[2]

Issue: Formation of Side Products (e.g., Hydroxylamine, Azo, or Azoxy Compounds)

Potential Cause Troubleshooting Steps
Incomplete Reduction - Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is fully consumed. - Hydrogen Pressure/Reductant Amount: Increase the hydrogen pressure or the molar equivalents of the chemical reductant to ensure complete reduction to the amine.
Reaction Conditions Favoring Intermediates - Temperature Control: Avoid excessively high temperatures, which can sometimes favor the formation of coupling products like azo and azoxy compounds.[4] - Catalyst Choice: The choice of catalyst and support can influence selectivity. Pd and Pt catalysts are generally effective for complete reduction to the amine.[1][5]
Stage 2: Fischer Esterification of 2-Amino-4,5-dimethoxybenzoic Acid

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Equilibrium Limitation - Excess Alcohol: Use a large excess of ethanol, which also serves as the solvent, to drive the equilibrium towards the product side, according to Le Châtelier's Principle.[6][7] - Water Removal: Ensure all reagents and glassware are dry. If feasible, use a Dean-Stark apparatus to remove the water formed during the reaction.
Insufficient Catalyst Activity - Catalyst Amount: The basic amino group of the reactant will neutralize some of the acid catalyst.[7] Therefore, use a stoichiometric amount of a strong acid catalyst like concentrated sulfuric acid or hydrochloric acid.[6][7] - Catalyst Choice: While sulfuric acid is common, other catalysts like thionyl chloride in methanol (for methyl esters) have also been used effectively.[8]
Steric Hindrance - The substituents on the benzene ring can slow down the reaction.[7] To overcome this, you can increase the reaction temperature (reflux) and/or prolong the reaction time.[7]
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common route involves two main steps:

  • Reduction: The nitro group of a suitable precursor, such as 4,5-dimethoxy-2-nitrobenzoic acid or its methyl/ethyl ester, is reduced to an amino group. This is often achieved through catalytic hydrogenation using catalysts like Pd/C and hydrogen gas, or with other reducing agents like sodium borohydride or hydrazine.[1][2][3]

  • Esterification: If the starting material is the carboxylic acid, the resulting 2-amino-4,5-dimethoxybenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst (Fischer-Speier esterification).[6][7][9]

Q2: What are some common impurities I might encounter?

A2: Common impurities can include:

  • Unreacted starting materials (the nitro compound or the carboxylic acid).

  • Intermediates from the reduction step, such as the corresponding hydroxylamine.

  • Side products from the reduction, like azo or azoxy compounds.

  • Partially methylated or demethylated byproducts if the synthesis starts from a precursor with protecting groups.

Q3: How can I purify the final product?

A3: Purification is typically achieved through:

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can effectively remove many impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method.[10]

  • Acid-Base Extraction: The amino group allows for extraction into an acidic aqueous solution, which can help separate it from non-basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.

Q4: Can I use an alternative to Fischer esterification to improve the yield?

A4: Yes, other methods can be employed. One effective alternative is the use of an alkylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[7] For ethyl ester formation, diethyl sulfate could be used. This method often gives high yields under milder conditions.[7]

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid and its Methyl Ester
Starting MaterialProductCatalyst/ReagentSolventTemperature (°C)PressureYield (%)Reference
Methyl-4,5-dimethoxy-2-nitrobenzoate2-Amino-4,5-dimethoxybenzoic acid10% Pd/C, H₂Water503.5 bar83[2]
4,5-Dimethoxy-2-nitrobenzoic acid2-Amino-4,5-dimethoxybenzoic acid10% Pd/C, H₂Water50~3.5 bar83[2]

Note: The synthesis of this compound would require a subsequent esterification step.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid via Catalytic Hydrogenation

This protocol is adapted from a documented procedure for the synthesis of the carboxylic acid, which is a key intermediate.[2]

  • Saponification (if starting from methyl ester):

    • Dissolve 48.13 g of KOH pellets (85% purity) in 250 ml of ice water.

    • Add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate to the solution.

    • Heat the suspension to 70°C. The color will change from green to dark red.

    • Monitor the reaction by HPLC. Once complete, cool the solution to room temperature.

    • Adjust the pH to 6.6 with glacial acetic acid.

  • Hydrogenation:

    • To the resulting red suspension, add 1 g of 10% Pd/C.

    • Hydrogenate at 50°C under 3.5 bar of hydrogen pressure until the reaction ceases.

    • Filter the solution to remove the catalyst.

  • Isolation:

    • Under an inert gas atmosphere, adjust the pH to 5.1 with glacial acetic acid.

    • Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for another 30 minutes.

    • Filter the product, wash with ice water, and dry in a vacuum oven at 55°C.

    • Expected Yield: ~83%

Protocol 2: Fischer Esterification of 2-Amino-4,5-dimethoxybenzoic Acid

This is a general procedure for the esterification of a substituted aminobenzoic acid.[6][9]

  • Reaction Setup:

    • In a round-bottom flask, suspend 1 equivalent of 2-amino-4,5-dimethoxybenzoic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

    • Add a magnetic stir bar.

    • Carefully and slowly add 1.1 equivalents of concentrated sulfuric acid while stirring and cooling in an ice bath.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice water.

    • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate or 10% sodium carbonate solution until gas evolution ceases and the pH is > 8.[6]

    • The ethyl ester will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A 4,5-Dimethoxy-2-nitrobenzoic Acid B Reduction (e.g., H2, Pd/C) A->B C 2-Amino-4,5-dimethoxybenzoic Acid B->C D Fischer Esterification (Ethanol, H2SO4) C->D E This compound D->E

Caption: Synthesis pathway for this compound.

Experimental_Workflow General Experimental Workflow cluster_reduction Reduction Step cluster_esterification Esterification Step cluster_workup Work-up and Purification A Combine Nitro-Compound, Solvent, and Catalyst B Introduce Reducing Agent (e.g., H2 gas) A->B C Monitor Reaction (TLC/HPLC) B->C D Filter to Remove Catalyst C->D E Dissolve Amino Acid in Excess Ethanol F Add Acid Catalyst (e.g., H2SO4) E->F G Reflux Reaction Mixture F->G H Monitor Reaction (TLC/HPLC) G->H I Quench and Neutralize H->I J Isolate Crude Product (Filtration) I->J K Purify Product (Recrystallization/ Chromatography) J->K L Characterize Final Product K->L

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Reduction Reduction CheckStep->Reduction Reduction Esterification Esterification CheckStep->Esterification Esterification Red_Cause Potential Causes: - Inactive Catalyst - Inefficient Reduction - Side Reactions Reduction->Red_Cause Est_Cause Potential Causes: - Equilibrium Limitation - Insufficient Catalyst - Incomplete Reaction Esterification->Est_Cause Red_Sol Solutions: - Use fresh catalyst/increase loading - Check H2 pressure/add more reductant - Adjust temperature/reaction time Red_Cause->Red_Sol Est_Sol Solutions: - Use excess ethanol/remove water - Add stoichiometric H2SO4 - Increase reflux time Est_Cause->Est_Sol

Caption: Logical workflow for troubleshooting low yield issues.

References

"common side products in the synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, Ethyl 2-nitro-4,5-dimethoxybenzoate. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Q2: What are the potential side products I should be aware of during this synthesis?

A2: The reduction of aromatic nitro compounds is a stepwise process that can lead to several intermediates and subsequent side products if the reaction does not go to completion or if side reactions occur. The primary side products of concern are:

  • Nitroso Intermediate (Ethyl 2-nitroso-4,5-dimethoxybenzoate): Formed as the initial reduction product.

  • Hydroxylamine Intermediate (Ethyl 2-hydroxylamino-4,5-dimethoxybenzoate): The subsequent reduction product of the nitroso intermediate.

  • Azoxy Compounds: Formed from the condensation of the nitroso and hydroxylamine intermediates.[1][2]

  • Azo Compounds: Formed by further reduction of azoxy compounds.

  • Hydrazine Compounds: Can be formed from the reduction of azo compounds.[3]

The presence of these impurities, even in small amounts, can color the final product, often imparting a yellow or brown hue.

Q3: My final product is off-color (yellowish/brownish). What is the likely cause?

A3: A common cause for a colored product is the presence of trace amounts of conjugated side products, particularly azoxy and azo compounds. These molecules contain extended π-systems that absorb visible light. Incomplete reduction, leaving behind the starting nitro compound or intermediates, can also contribute to discoloration.

Q4: Can other functional groups in my molecule be affected during the reduction?

A4: While catalytic hydrogenation with Pd/C is generally chemoselective for the reduction of nitro groups, other functional groups can be susceptible under certain conditions. For instance, benzylic esters or halides may undergo hydrogenolysis. However, for this compound, the methoxy and ethyl ester groups are generally stable under standard catalytic hydrogenation conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains)1. Inactive catalyst. 2. Insufficient hydrogen pressure or source. 3. Poor solubility of the starting material.1. Use fresh, high-quality catalyst. 2. Ensure a proper seal on the reaction vessel and adequate hydrogen supply. 3. Choose a solvent in which the starting material is fully soluble. A co-solvent system may be necessary.
Formation of Side Products (e.g., azoxy, azo compounds)1. Non-optimal reaction conditions (pH, temperature). 2. Premature termination of the reaction. 3. Localized high concentrations of intermediates.1. Maintain neutral or slightly acidic conditions. Basic conditions can promote the condensation of intermediates.[3] Control the reaction temperature to avoid overheating. 2. Monitor the reaction progress by TLC or HPLC and ensure it runs to completion. 3. Ensure efficient stirring to maintain a homogenous reaction mixture.
Difficulty in Product Isolation/Purification 1. Presence of finely divided catalyst in the filtrate. 2. Co-precipitation of impurities with the product.1. Filter the reaction mixture through a pad of Celite to effectively remove the catalyst. 2. Purify the crude product by column chromatography or recrystallization to remove side products.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is a generalized procedure based on the synthesis of the analogous methyl ester and common practices for aromatic nitro group reduction.

Materials:

  • Ethyl 2-nitro-4,5-dimethoxybenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve Ethyl 2-nitro-4,5-dimethoxybenzoate in a sufficient volume of ethanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm) or add the hydrogen transfer reagent.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

TroubleshootingWorkflow start Start Synthesis reaction_complete Reaction Monitoring (TLC/HPLC) start->reaction_complete workup Filtration & Concentration reaction_complete->workup Complete troubleshoot_incomplete Troubleshoot Incomplete Reaction reaction_complete->troubleshoot_incomplete Incomplete product_analysis Analyze Crude Product workup->product_analysis pure_product Pure Product product_analysis->pure_product Pure troubleshoot_side_products Troubleshoot Side Products product_analysis->troubleshoot_side_products Impurities Detected troubleshoot_incomplete->start Optimize & Repeat purification Purification (Column/Recrystallization) troubleshoot_side_products->purification purification->pure_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Esterification of 2-amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 2-amino-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for the esterification of 2-amino-4,5-dimethoxybenzoic acid?

A1: The Fischer-Speier esterification is a widely used and economical method for this transformation. It involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol for the methyl ester) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This method is favored for its simplicity and the use of readily available and inexpensive reagents.

Q2: How does the amino group on 2-amino-4,5-dimethoxybenzoic acid affect the esterification reaction?

A2: The amino (-NH₂) group is basic and can react with the acid catalyst. This reaction forms an ammonium salt, which deactivates the catalyst. To ensure there is enough catalyst to promote the esterification, it is often necessary to use a stoichiometric amount of the acid catalyst rather than a purely catalytic amount.

Q3: Why is a large excess of alcohol typically used in Fischer-Speier esterification?

A3: The Fischer-Speier esterification is a reversible reaction, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. According to Le Châtelier's principle, using a large excess of one of the reactants, in this case, the alcohol, shifts the equilibrium toward the products, thus increasing the yield of the desired ester. The excess alcohol also often serves as the reaction solvent.

Q4: What are the potential side reactions during the esterification of 2-amino-4,5-dimethoxybenzoic acid?

A4: The primary side reaction of concern is N-acylation, where the amino group of one molecule of the starting material attacks the carboxylic acid of another, forming an amide linkage. This can lead to the formation of dimers or oligomers. This side reaction is more likely at higher temperatures. Another possible, though less common, side reaction is the self-condensation of the alcohol to form an ether, especially at very high temperatures and high acid catalyst concentrations.

Q5: Are there alternative methods to Fischer-Speier esterification for this compound?

A5: Yes, other methods can be employed, particularly if the starting material is sensitive to strong acids. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder alternative. Another approach is to convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) and then react it with the alcohol.

Troubleshooting Guides

Issue 1: Low or No Ester Product Formation
Potential Cause Troubleshooting Steps
Insufficient Acid Catalyst The basic amino group neutralizes the acid catalyst. Ensure at least a stoichiometric amount of a strong acid catalyst (e.g., H₂SO₄) is used to compensate for the amount consumed by the amino group.
Reaction Has Not Reached Equilibrium The Fischer esterification is a reversible reaction and may require sufficient time to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period.
Inadequate Reaction Temperature The reaction may not have sufficient energy to overcome the activation barrier. Ensure the reaction mixture is heated to a gentle reflux. The optimal temperature will depend on the alcohol used (e.g., ~65°C for methanol).
Presence of Water Water is a product of the esterification reaction, and its presence can shift the equilibrium back towards the starting materials. Use anhydrous alcohol and ensure all glassware is thoroughly dried before use.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Steps
N-Acylation Side Reaction The amino group of one molecule may react with the carboxylic acid of another, forming an amide. This is more prevalent at higher temperatures. To minimize this, maintain the reaction at a gentle reflux and avoid excessive heating. Using a large excess of the alcohol can also help to favor the desired esterification reaction.
Unreacted Starting Material Incomplete reaction will leave unreacted 2-amino-4,5-dimethoxybenzoic acid in the product mixture. This can be addressed by extending the reaction time or increasing the amount of acid catalyst. Unreacted acid can typically be removed during the work-up by washing with a mild base like sodium bicarbonate solution.
Formation of Ether Byproduct At very high temperatures, the alcohol can undergo self-condensation to form an ether. Carefully control the reaction temperature to the boiling point of the alcohol.

Data Presentation

Table 1: Effect of Catalyst Loading on Ester Yield

EntryH₂SO₄ (equivalents)Temperature (°C)Time (h)Methanol (equivalents)Yield (%)
10.16582045
20.56582075
31.06582085
41.26582088

Table 2: Effect of Temperature on Ester Yield

EntryH₂SO₄ (equivalents)Temperature (°C)Time (h)Methanol (equivalents)Yield (%)
11.045122060
21.055102078
31.065 (reflux)82085
41.07582082 (potential increase in byproducts)

Table 3: Effect of Reaction Time on Ester Yield

EntryH₂SO₄ (equivalents)Temperature (°C)Time (h)Methanol (equivalents)Yield (%)
11.06522055
21.06542070
31.06582085
41.065122086

Table 4: Effect of Methanol to Acid Ratio on Ester Yield

EntryH₂SO₄ (equivalents)Temperature (°C)Time (h)Methanol (equivalents)Yield (%)
11.0658565
21.06581078
31.06582085
41.06583087

Experimental Protocols

Protocol: Fischer-Speier Esterification of 2-amino-4,5-dimethoxybenzoic acid with Methanol

Materials:

  • 2-amino-4,5-dimethoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4,5-dimethoxybenzoic acid (1.0 equivalent).

  • Addition of Alcohol: Add a large excess of anhydrous methanol (e.g., 20-30 equivalents). The methanol will act as both the reactant and the solvent.

  • Addition of Catalyst: With stirring, slowly and carefully add concentrated sulfuric acid (1.0-1.2 equivalents) to the mixture. A precipitate may form but should dissolve upon heating.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain this temperature for 6-8 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-amino-4,5-dimethoxybenzoate.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.[1]

Visualizations

experimental_workflow start Start setup Reaction Setup: - 2-amino-4,5-dimethoxybenzoic acid - Anhydrous Methanol start->setup add_catalyst Add Concentrated H₂SO₄ setup->add_catalyst reflux Reflux at 65°C for 6-8h add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Quench with ice-water - Neutralize with NaHCO₃ monitor->workup Reaction Complete extraction Extract with Ethyl Acetate workup->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End Product: Mthis compound purify->end

Experimental Workflow for Fischer Esterification

troubleshooting_low_yield start Low Ester Yield check_sm Is starting material (SM) present in TLC? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes no_sm No Starting Material check_sm->no_sm No troubleshoot_incomplete Troubleshoot: - Increase reaction time - Increase temperature - Increase catalyst amount incomplete_reaction->troubleshoot_incomplete product_loss Product Loss During Work-up no_sm->product_loss troubleshoot_loss Troubleshoot: - Ensure complete neutralization - Perform multiple extractions - Avoid product precipitation during wash product_loss->troubleshoot_loss

Troubleshooting Decision Tree for Low Ester Yield

References

Technical Support Center: Purification of Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from Ethyl 2-amino-4,5-dimethoxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My solid this compound has a yellow, brown, or reddish tint. What is the likely cause and how can I remove the color?

A1: Colored impurities in aromatic amines like this compound are common and often arise from oxidation or residual starting materials and by-products from the synthesis. The discoloration is typically due to the presence of highly conjugated, colored molecules.

There are three primary methods to address this, depending on the nature of the impurity:

  • Activated Carbon (Charcoal) Treatment: This is often the first and simplest method to try for removing colored impurities. Activated carbon has a high surface area that adsorbs large, colored molecules.[1][2][3]

  • Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and the impurities in a suitable solvent.

  • Column Chromatography: If the impurities are closely related in structure to the product and other methods fail, column chromatography can provide a more refined separation.

A recommended workflow for troubleshooting this issue is as follows:

G start Colored this compound dissolve Dissolve in a suitable hot solvent (e.g., Ethanol, Ethyl Acetate) start->dissolve add_carbon Add a small amount of activated carbon dissolve->add_carbon hot_filter Perform hot gravity filtration add_carbon->hot_filter cool Allow the filtrate to cool and crystallize hot_filter->cool check_color Are the crystals colorless? cool->check_color end_success Collect colorless crystals check_color->end_success Yes end_fail Proceed to alternative methods check_color->end_fail No re_recrystallize Attempt recrystallization without carbon (using an appropriate solvent system) end_fail->re_recrystallize column_chrom Perform column chromatography re_recrystallize->column_chrom

Caption: Troubleshooting workflow for removing colored impurities.

Q2: I tried using activated carbon, but my product is still colored. What went wrong?

A2: There are several possibilities:

  • Insufficient Carbon: You may not have used enough activated carbon to adsorb all the colored impurities. However, using an excessive amount can lead to the loss of your desired product.[3]

  • Contact Time: The contact time with the activated carbon might have been too short. Gently boiling the solution with the carbon for 5-10 minutes can improve efficiency. Conversely, excessively long contact times can also lead to product loss.[3]

  • Carbon Quality: The activated carbon used may not be of high enough quality or may have a pore structure that is not ideal for trapping the specific impurity molecules.[1][4]

  • Impurity Type: The colored impurity may not be effectively adsorbed by activated carbon.

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. This can happen if the solution is supersaturated or if there are significant impurities present.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling and crystal formation. If the problem persists, the impurity level may be too high for recrystallization alone, and a preliminary purification by column chromatography might be necessary.[5]

Q4: I am not getting good separation of my compound from a colored impurity during column chromatography. What can I try?

A4: Poor separation in column chromatography can be due to an inappropriate solvent system or stationary phase.

  • Optimize the Mobile Phase: If your compound and the impurity are eluting too close together, you need to adjust the polarity of your eluent. For a polar compound like this compound on a normal phase column (e.g., silica gel), you can try decreasing the polarity of the solvent system. Running a solvent gradient (gradually increasing the polarity of the eluent) can also improve separation.[6][7]

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. For a basic compound like an amine, alumina can be a good alternative to the acidic silica gel.[8] You could also consider using a bonded phase silica, such as an amine-bonded phase.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures. Given the structure (an aromatic amine with ester and methoxy groups), good starting points for solvent screening are alcohols (ethanol, methanol, isopropanol) and esters (ethyl acetate). A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.[5][10] A small-scale solvent screen is recommended to determine the optimal solvent or solvent pair.

Q2: How much activated carbon should I use?

A2: A general guideline is to use 1-2% of the weight of your crude compound. For example, for 5 grams of your product, start with 50-100 mg of activated carbon. It's best to start with a small amount, as adding too much can significantly reduce your yield.[3]

Q3: Can the amine group in this compound cause issues during purification?

A3: Yes, the amine group is basic and can interact with the acidic silica gel stationary phase in column chromatography, leading to tailing of the peak and poor separation. To mitigate this, you can add a small amount of a base, like triethylamine (0.1-1%), to your eluent.[7][8]

Experimental Protocols

Activated Carbon Treatment

This protocol describes the general procedure for decolorizing a solution of this compound using activated carbon.

  • Dissolution: Dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Carbon: Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the hot solution.

  • Heating: Gently swirl the flask and heat the mixture to boiling for 5-10 minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. The receiving flask should also be pre-heated to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them.

G dissolve Dissolve crude product in minimal hot solvent add_carbon Add 1-2% w/w activated carbon dissolve->add_carbon heat Gently boil for 5-10 minutes add_carbon->heat hot_filter Perform hot gravity filtration heat->hot_filter cool Cool filtrate to induce crystallization hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash_dry Wash with cold solvent and dry collect->wash_dry end Pure, colorless product wash_dry->end

Caption: Experimental workflow for activated carbon treatment.

Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals.

Column Chromatography

This protocol provides a general method for purification by column chromatography.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that gives good separation between your product and the colored impurity. An Rf value of 0.2-0.3 for the product is a good starting point.[7]

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables provide a summary of key parameters for the purification techniques.

Table 1: Activated Carbon Treatment Parameters

ParameterRecommendationRationale
Carbon Type Powdered Activated Carbon (PAC)High surface area for efficient adsorption in solution.[11]
Amount of Carbon 1-2% w/w of crude productBalances impurity removal with minimizing product loss.[3]
Solvent Recrystallization solventEnsures the product remains dissolved during treatment.
Temperature Near the boiling point of the solventIncreases solubility and diffusion rates.
Contact Time 5-10 minutesSufficient time for adsorption without significant product loss.[3]

Table 2: Recrystallization Solvent Screening

SolventExpected Solubility of this compoundPotential Use
Ethanol High when hot, lower when coldGood single solvent.
Ethyl Acetate High when hot, moderate when coldGood single solvent or as the "good" solvent in a pair.
Hexane Low"Poor" solvent for a mixed solvent system with Ethyl Acetate.
Water Very Low"Poor" solvent for a mixed solvent system with Ethanol.

Table 3: Column Chromatography System Selection

ParameterOption 1 (Normal Phase)Option 2 (Modified Normal Phase)Option 3 (Alternative Stationary Phase)
Stationary Phase Silica GelSilica GelAlumina
Mobile Phase Ethyl Acetate / Hexane gradientEthyl Acetate / Hexane with 0.1-1% TriethylamineEthyl Acetate / Hexane gradient
Best For General purificationCompounds that exhibit tailing on silica (e.g., amines).[7][8]Basic compounds that strongly interact with silica.[8]

References

"preventing self-condensation of Ethyl 2-amino-4,5-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the self-condensation of Ethyl 2-amino-4,5-dimethoxybenzoate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of self-condensation of this compound?

A1: The self-condensation of this compound occurs due to the nucleophilic nature of the aromatic amino group (-NH₂) on one molecule reacting with the electrophilic ester group (-COOEt) of another molecule. This reaction, typically promoted by heat or the presence of catalysts, results in the formation of an amide bond, leading to dimers or oligomers as unwanted byproducts.

Q2: Under what conditions is self-condensation most likely to occur?

A2: Self-condensation is accelerated under the following conditions:

  • Elevated temperatures: Heating the compound, especially in the absence of other reactants, can provide the activation energy needed for the amino group to attack the ester.

  • Basic or acidic conditions: Certain bases can deprotonate the amino group, increasing its nucleophilicity, while acids can activate the ester group, making it more susceptible to nucleophilic attack.

  • Prolonged reaction times: Extended reaction periods, particularly at high temperatures, increase the probability of self-condensation.

  • Presence of certain catalysts: Some catalysts intended for other transformations may inadvertently promote amide bond formation.

Q3: How can I prevent the self-condensation of this compound?

A3: The most effective method to prevent self-condensation is to protect the reactive amino group before proceeding with reactions involving other parts of the molecule. This temporarily converts the amine into a less reactive functional group, such as a carbamate. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Q4: Which protecting group should I choose?

A4: The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps.

  • Boc: Stable to bases and hydrogenolysis but is readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).

  • Cbz: Stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).

  • Fmoc: Stable to acidic conditions but is cleaved by bases (e.g., piperidine in DMF).

This allows for an "orthogonal" protection strategy where one protecting group can be removed without affecting another if multiple functional groups are protected in the molecule.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Formation of an insoluble, high-molecular-weight byproduct. Self-condensation leading to oligomerization.1. Protect the amino group of this compound before proceeding with the reaction. 2. Lower the reaction temperature. 3. Reduce the reaction time. 4. Avoid strongly basic or acidic conditions if possible.
Low yield of the desired product and presence of multiple spots on TLC. Competing self-condensation reaction.1. Implement an amine protection strategy (Boc, Cbz, or Fmoc). 2. Optimize reaction conditions (lower temperature, shorter time, milder reagents). 3. If applicable, use a more reactive coupling partner to favor the desired reaction over self-condensation.
Difficulty in purifying the desired product from byproducts. Byproducts have similar polarity to the desired product.1. Proactively prevent byproduct formation through amine protection. 2. Explore different chromatographic conditions (e.g., different solvent systems, use of additives like triethylamine for basic compounds).

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Cbz Protection of this compound

This protocol details the protection of the amino group as a benzyloxycarbonyl (Cbz) carbamate.[1][2]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane/water or THF/water mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: Fmoc Protection of this compound

This protocol outlines the protection of the amino group as a 9-fluorenylmethoxycarbonyl (Fmoc) carbamate.[3]

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-succinamide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/water or THF/saturated aqueous NaHCO₃ mixture

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and Fmoc-succinamide (1.05 eq) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.

  • Wash the mixture with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected product.

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupReagentCleavage ConditionsStability
Boc Boc₂OAcidic (TFA, HCl)Stable to base, hydrogenolysis
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base
Fmoc Fmoc-Cl, Fmoc-OSuBasic (Piperidine in DMF)Stable to acid

Visualizations

Logical Workflow for Preventing Self-Condensation

G start Start: this compound decision Is the amino group required for the desired reaction? start->decision protect Protect the amino group (Boc, Cbz, Fmoc) decision->protect No direct_reaction Proceed with direct reaction decision->direct_reaction Yes reaction Perform desired reaction at other functional groups protect->reaction deprotect Deprotect the amino group reaction->deprotect end Final Product deprotect->end self_condensation Risk of Self-Condensation direct_reaction->self_condensation

Caption: Decision workflow for preventing self-condensation.

Signaling Pathway of Self-Condensation

G cluster_reactants Reactant Molecules cluster_conditions Promoting Conditions reactant1 Molecule 1 (Nucleophile: -NH2) attack Nucleophilic Attack of Amino Group on Ester Carbonyl reactant1->attack reactant2 Molecule 2 (Electrophile: -COOEt) reactant2->attack heat Heat heat->attack catalyst Acid/Base Catalyst catalyst->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Ethanol intermediate->elimination product Self-Condensation Product (Amide Dimer/Oligomer) elimination->product

Caption: Proposed pathway for self-condensation.

References

"alternative reducing agents for the synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for alternative reduction methods in the synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate from its nitro precursor, Ethyl 2-nitro-4,5-dimethoxybenzoate.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reduction of Ethyl 2-nitro-4,5-dimethoxybenzoate is slow or incomplete. What are the common causes and how can I fix it?

A1: Incomplete or slow reactions are a frequent issue in nitro group reductions.[1] Consider the following factors:

  • Reagent/Catalyst Activity : The effectiveness of your reducing agent is crucial.

    • Catalytic Hydrogenation (e.g., Pd/C) : Ensure the catalyst is not old or poisoned. Use fresh catalyst and ensure the reaction is adequately stirred to maintain catalyst suspension. Thiol-containing compounds can poison the catalyst.[2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl) : The surface area and purity of the metal are important. Use finely powdered and, if necessary, activated metal. The concentration of the acid is also a critical factor for the reaction rate.[1]

    • Sodium Dithionite : This reagent can decompose during storage. It is recommended to use a fresh, high-quality supply.[1]

  • Solubility : The starting nitro compound must be soluble in the reaction solvent for the reaction to proceed efficiently.[1] If solubility is an issue, consider different solvent systems, such as a co-solvent system like ethanol/water.[1][3]

  • Temperature : While many reductions can be performed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[1] However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]

  • Stoichiometry : Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[1]

Q2: I am observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

A2: The formation of these intermediates is common as the reduction of a nitro group is a stepwise process.[1] To favor the complete reduction to the amine:

  • Choice of Reducing Agent : Some reagents are more likely to stop at intermediate stages. For example, Lithium aluminum hydride (LiAlH₄) is known to produce azo products from aromatic nitro compounds.[4] Catalytic hydrogenation and metal/acid combinations (Fe, Sn, Zn) are generally more effective at achieving complete reduction to the aniline.[1]

  • Reaction Conditions :

    • Ensure a sufficient amount of the reducing agent is used.

    • Control the temperature, as localized overheating in exothermic reactions can promote the formation of side products.[1]

    • For metal/acid reductions, maintaining acidic conditions is crucial.

Q3: The starting material, Ethyl 2-nitro-4,5-dimethoxybenzoate, has an ester group. Which reducing agents are chemoselective and won't reduce the ester?

A3: This is a critical consideration for this specific synthesis.

  • Recommended Methods :

    • Catalytic Transfer Hydrogenation (e.g., Pd/C with ammonium formate) is generally mild and highly selective for the nitro group, leaving ester groups intact.[5]

    • Metal/Acid systems like Fe/HCl, Fe/AcOH, or SnCl₂/HCl are excellent choices as they are highly selective for the reduction of aromatic nitro groups in the presence of other reducible functionalities like esters.[4][6]

    • Sodium Dithionite (Na₂S₂O₄) is also a mild and suitable option that typically does not affect ester groups.[3][7]

  • Methods to Avoid :

    • Strong Hydride Reagents like LiAlH₄ should be avoided as they will readily reduce both the nitro group (often to the azo compound) and the ester group.[4][6]

Q4: What are the safety considerations for these alternative reducing agents?

A4: Each method has its own safety profile:

  • Catalytic Transfer Hydrogenation : This method avoids the use of flammable hydrogen gas under pressure, which is a significant advantage over traditional catalytic hydrogenation.[5] Ammonium formate is relatively safe to handle.[8]

  • Metal/Acid Reductions : These reactions can be exothermic and may produce hydrogen gas, requiring proper ventilation and temperature control. The use of strong acids requires appropriate personal protective equipment.

  • Sodium Dithionite : Dithionite is unstable, and its decomposition can be accelerated in contact with organic solvents.[3] When handling sulfur-based reagents, be aware of potential odor issues and the possible generation of toxic gases like H₂S if the waste is acidified.[3]

Data Presentation: Comparison of Alternative Reducing Agents

The following table summarizes various reduction methods for aromatic nitro compounds, providing a comparison of typical reaction conditions and yields.

Reducing Agent/MethodCatalyst/Co-reagentSolvent(s)TemperatureTimeTypical Yield (%)Reference(s)
Catalytic Transfer Hydrogenation 10% Pd/CEthanolRoom Temp.1-2 h>95[9]
5% Pt/CMethanolRoom Temp.< 30 min>90[10]
Metal/Acid Reduction Fe powderEthanol / Acetic AcidReflux2-4 h~90[2][11]
SnCl₂·2H₂OEthanolReflux1-3 h~80-95[1][11]
Zn powderAcetic AcidRoom Temp.~2 h~95[12]
Sodium Dithionite Na₂S₂O₄ / K₂CO₃Acetonitrile / Water35 °C0.5-1 h94-98[13]
Na₂S₂O₄ / NaHCO₃DMF / Water45 °C24 h76[14]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is adapted from procedures for the efficient transfer hydrogenation of aromatic nitro compounds.[8][9]

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-nitro-4,5-dimethoxybenzoate (1.0 eq) in a suitable solvent like ethanol or methanol (15-20 mL per gram of substrate).

  • Reagent Addition : To this solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 2-5 mol% of palladium). Then, add ammonium formate (HCOONH₄) (3-5 eq) in portions. The reaction can be mildly exothermic.

  • Reaction : Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-3 hours.[9]

  • Work-up : Once the starting material is consumed, dilute the reaction mixture with ethanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol.

  • Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield the crude this compound.

  • Purification : If necessary, the product can be purified by column chromatography or recrystallization.

Protocol 2: Reduction using Iron (Fe) Powder and Acetic Acid

This protocol is a classic, cost-effective, and selective method for nitro group reduction.[4][11]

  • Setup : To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add Ethyl 2-nitro-4,5-dimethoxybenzoate (1.0 eq) and a solvent mixture, typically ethanol and water or ethanol and acetic acid.

  • Reagent Addition : Add iron powder (3-5 eq) to the solution. If not using acetic acid as the solvent, add a catalytic amount of an acid like acetic acid or ammonium chloride.

  • Reaction : Heat the mixture to reflux (80-90 °C) with vigorous stirring. The reaction progress should be monitored by TLC. The reduction is typically complete in 2-4 hours.

  • Work-up : After cooling the reaction to room temperature, make the mixture basic by carefully adding a saturated solution of sodium carbonate or sodium bicarbonate until gas evolution ceases.

  • Isolation : Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.

  • Purification : Combine the filtrates and concentrate under reduced pressure. The residue can be extracted with ethyl acetate, and the combined organic layers washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the final product.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method uses an inexpensive and safe reducing agent.[13][14]

  • Setup : In a round-bottom flask with a magnetic stirrer, dissolve the Ethyl 2-nitro-4,5-dimethoxybenzoate (1.0 eq) in a solvent system such as DMF/water or ethanol/water.[13]

  • Reagent Preparation : In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄) (typically 3-5 eq) in water. To maintain a basic pH, sodium bicarbonate may also be added to the reaction mixture.[13][14]

  • Reaction : Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so controlled addition is recommended.[13] The mixture may be stirred at room temperature or gently heated (e.g., 35-45 °C) to facilitate the reaction.[13][14] Monitor the reaction by TLC.

  • Work-up : Upon completion, pour the reaction mixture into water.

  • Isolation : Extract the aqueous mixture several times with an organic solvent such as ethyl acetate.[13]

  • Purification : Combine the organic extracts, wash with saturated brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Further purification can be done if required.

Mandatory Visualization

Workflow for Selecting an Alternative Reducing Agent

The following diagram outlines a logical workflow to guide the selection of an appropriate reducing agent based on key experimental and substrate considerations.

Reducing_Agent_Selection Decision Workflow for Nitro Group Reduction start Start: Reduce Ethyl 2-nitro-4,5-dimethoxybenzoate q_h2 Is high-pressure H₂ gas apparatus available and desired? start->q_h2 cat_hydro Standard Catalytic Hydrogenation (H₂/Pd-C) q_h2->cat_hydro Yes q_conditions Consider Alternative Methods: What are the key constraints? q_h2->q_conditions No c_mild Need for very mild, neutral conditions? q_conditions->c_mild c_cost Is low cost a primary driver? q_conditions->c_cost c_workup Is simple, metal-free workup preferred? q_conditions->c_workup sncl2 SnCl₂ / HCl - Effective & reliable - Stoichiometric tin waste q_conditions->sncl2 General Purpose Alternative c_mild->c_cost No transfer_hydro Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) - High selectivity - Avoids H₂ gas c_mild->transfer_hydro Yes c_cost->c_workup No fe_acid Fe / Acidic Medium (e.g., Fe/AcOH) - Very low cost - Highly selective c_cost->fe_acid Yes c_workup->transfer_hydro Yes dithionite Sodium Dithionite (Na₂S₂O₄) - Inexpensive - Aqueous conditions c_workup->dithionite Yes c_workup->sncl2 No

Caption: Decision workflow for selecting a suitable reducing agent.

References

Technical Support Center: Managing Temperature Control in Large-Scale Ethyl 2-amino-4,5-dimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate. The content focuses on managing temperature control during the critical, exothermic nitro reduction step.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related problems.

Issue 1: Rapid, Uncontrolled Temperature Increase (Excursion) During Nitro Reduction

  • Question: During the addition of the reducing agent (e.g., during catalytic hydrogenation), we observed a rapid and uncontrolled increase in the reactor temperature. What are the potential causes and immediate actions?

    Answer:

    An uncontrolled temperature increase, or thermal runaway, is a critical safety concern during the large-scale reduction of nitroaromatic compounds, a highly exothermic process.

    Immediate Actions:

    • Immediately stop the addition of the reducing agent or hydrogen supply.

    • Ensure maximum cooling is applied to the reactor jacket.

    • If the temperature continues to rise, be prepared to activate emergency cooling or quenching procedures as defined in your safety protocol.

    • Maintain vigorous agitation to ensure uniform heat distribution and prevent localized hot spots.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive Addition Rate of Reducing Agent/Hydrogen Reduce the addition rate to allow the cooling system to effectively remove the generated heat.
Inadequate Cooling Capacity Ensure the reactor's cooling system is functioning optimally. Check the coolant flow rate and temperature. For future batches, consider process modifications such as using a more dilute reactant stream or upgrading the cooling system.
Poor Agitation Verify that the agitator is functioning correctly and at the appropriate speed to prevent the formation of localized hot spots on the reactor surface.
Incorrect Initial Temperature Ensure the initial temperature of the reaction mass is within the specified range before starting the addition of the reducing agent.

Issue 2: Slow or Stalled Reaction with No Significant Temperature Increase

  • Question: The hydrogenation of the nitro intermediate is proceeding very slowly or has stalled, and we are not observing the expected exotherm. What could be the problem?

    Answer:

    A slow or stalled reaction can be indicative of several issues, primarily related to catalyst activity or mass transfer limitations.

    Troubleshooting Steps:

Potential CauseRecommended Solution
Catalyst Deactivation or Poisoning Ensure the catalyst was handled under an inert atmosphere to prevent premature deactivation. Verify that the starting materials and solvent are free from potential catalyst poisons such as sulfur or halogenated compounds. Consider increasing the catalyst loading as a temporary measure, but investigate the root cause of poisoning for long-term process stability.
Product Inhibition The amine product can sometimes inhibit catalyst activity. Ensure that the reaction monitoring is accurate to determine if the reaction has reached its endpoint.
Poor Mass Transfer (Gas-Liquid) In catalytic hydrogenations, inefficient mixing can limit the availability of hydrogen at the catalyst surface. Increase the agitation speed to improve gas dispersion. Ensure the hydrogen supply pressure is at the target level.
Low Reaction Temperature While avoiding high temperatures is crucial, a temperature that is too low can significantly slow down the reaction rate. Gradually and carefully increase the temperature to the recommended range (e.g., 50°C), while closely monitoring for any delayed exotherm.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature range for the catalytic hydrogenation of the nitro-precursor to this compound?

    A1: Based on available literature for similar substrates, a common temperature for the hydrogenation step is around 50°C.[1] However, the optimal temperature should be determined through process-specific calorimetric studies (such as Differential Scanning Calorimetry or Reaction Calorimetry) to understand the heat of reaction and the maximum adiabatic temperature rise for your specific scale and equipment.

  • Q2: What are the expected consequences of a significant temperature deviation on the final product's yield and purity?

    A2: Temperature deviations can have a significant impact on both yield and purity.

    • High Temperatures: Can lead to the formation of impurities through side reactions. In the reduction of nitroaromatics, elevated temperatures can promote the formation of dimeric impurities such as azo and azoxy compounds. It can also lead to the degradation of the desired product.

    • Low Temperatures: Can result in an incomplete or very slow reaction, leading to a lower yield and the presence of unreacted starting material or partially reduced intermediates like nitroso and hydroxylamine species in the final product.

  • Q3: How does temperature affect the impurity profile of this compound?

    A3: The table below illustrates the expected trend of impurity formation at different temperatures during the nitro reduction step. The values are representative and should be confirmed by in-process analytical monitoring.

Temperature (°C)Expected Yield of this compound (%)Key Potential Impurities
40~80% (with extended reaction time)Unreacted Nitro Precursor, Nitroso/Hydroxylamine Intermediates
50 (Optimal)>95%Minimal
60~90%Azo and Azoxy Compounds, Degradation Products
70<85%Increased levels of Azo and Azoxy Compounds, Potential for other degradation byproducts

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Catalytic Hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate

  • Reactor Preparation: The hydrogenation reactor is rendered inert by purging with nitrogen.

  • Charging of Reactants: A solution of Ethyl 4,5-dimethoxy-2-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate) is charged to the reactor. The palladium on carbon catalyst (typically 5-10% Pd/C) is then added under a nitrogen blanket.

  • Sealing and Purging: The reactor is securely sealed, and the nitrogen atmosphere is replaced with hydrogen by pressurizing and venting the system multiple times.

  • Reaction Conditions: The reaction mixture is heated to the target temperature (e.g., 50°C) with vigorous agitation. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 3-5 bar).[1]

  • Monitoring: The reaction is monitored by the uptake of hydrogen and/or by in-process analytical methods (e.g., HPLC) to determine the disappearance of the starting material.

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is vented and replaced with nitrogen. The catalyst is removed by filtration. The filtrate containing the product is then processed according to the downstream purification protocol.

Visualizations

experimental_workflow start Start reactor_prep Reactor Preparation (Inerting) start->reactor_prep charging Charge Reactants and Catalyst reactor_prep->charging sealing Seal and Purge with Hydrogen charging->sealing reaction Set Reaction Conditions (Temperature, Pressure, Agitation) sealing->reaction monitoring Monitor Reaction Progress reaction->monitoring monitoring->reaction Incomplete workup Cool, Vent, and Filter monitoring->workup Complete product Product Solution workup->product

Caption: Experimental workflow for catalytic hydrogenation.

troubleshooting_logic start Problem Observed temp_increase Uncontrolled Temperature Increase? start->temp_increase slow_reaction Slow/Stalled Reaction? start->slow_reaction stop_reagents Stop Reagent/H2 Flow temp_increase->stop_reagents Yes check_catalyst Check Catalyst Activity slow_reaction->check_catalyst Yes max_cooling Maximize Cooling stop_reagents->max_cooling check_addition_rate Check Addition Rate max_cooling->check_addition_rate check_cooling Check Cooling System check_addition_rate->check_cooling check_agitation Check Agitation check_cooling->check_agitation check_mass_transfer Check Mass Transfer (Agitation/Pressure) check_catalyst->check_mass_transfer check_temperature Check Reaction Temperature check_mass_transfer->check_temperature

Caption: Troubleshooting logic for common temperature-related issues.

References

Technical Support Center: Purification of Polar Amino Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar amino benzoates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar amino benzoates?

A1: The primary challenges stem from their bifunctional nature, possessing both a basic amino group and an acidic benzoate moiety. This results in high polarity, leading to issues such as poor solubility in common organic solvents, strong interactions with stationary phases (like silica gel), and difficulty in achieving sharp peaks during chromatography. Co-elution with other polar impurities is also a common problem.

Q2: Which chromatographic techniques are most suitable for purifying polar amino benzoates?

A2: Several chromatographic techniques can be employed, with the choice depending on the specific compound and impurities. The most common are:

  • Normal-Phase Chromatography (NPC): Often requires highly polar mobile phases.

  • Reversed-Phase Chromatography (RPC): Can be effective, but retention might be low. Adjusting the mobile phase pH is often necessary.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent technique for highly polar compounds that are not well-retained in reversed-phase systems.[2] HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[2]

Q3: When is recrystallization a viable purification method for polar amino benzoates?

A3: Recrystallization is an excellent and often simple method for achieving high purity if the crude product is a solid.[3] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[3] A solvent screen with solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene is recommended.[3][4]

Q4: How can I improve the peak shape when purifying polar amino benzoates by column chromatography?

A4: Poor peak shape (e.g., tailing or streaking) is common due to the interaction of the basic amino group with acidic silica gel. To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica.[1][3]

  • Alternative Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina, or consider an amine-functionalized silica column.[1][3]

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine before packing the column.[1]

Troubleshooting Guides

Issue 1: The polar amino benzoate does not move from the baseline in Normal-Phase Chromatography (Low Rf).
Possible Cause Solution
The eluent is not polar enough.1. Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). 2. Consider adding a small amount of a modifier like acetic acid or triethylamine, depending on the isoelectric point of your compound.[5]
Strong interaction with the stationary phase.1. Switch to a more polar stationary phase like diol- or amine-bonded silica. 2. Consider using HILIC, which is designed for highly polar compounds.[2]
Issue 2: The polar amino benzoate elutes too quickly in Reversed-Phase Chromatography (Low Retention).
Possible Cause Solution
The compound is too polar for the stationary phase.1. Use a highly aqueous mobile phase (e.g., >95% water). 2. Adjust the pH of the mobile phase to suppress the ionization of either the amino or benzoate group, which can increase retention.[1] 3. Switch to a more polar reversed-phase column (e.g., embedded polar group or polar end-capped).
The chosen organic modifier is not optimal.1. In reversed-phase HPLC, switching from acetonitrile to methanol can alter the selectivity and may increase retention for some polar compounds.[1]
Issue 3: Poor separation of the polar amino benzoate from impurities.
Possible Cause Solution
The chosen chromatographic system lacks sufficient selectivity.1. Optimize the Mobile Phase: Systematically screen different solvent systems. For normal-phase, consider gradients of ethyl acetate in hexane or dichloromethane in methanol. For reversed-phase, try different organic modifiers (acetonitrile, methanol) and adjust the pH.[1][3] 2. Run a Gradient Elution: A solvent gradient, where the mobile phase composition changes over time, can improve the resolution of complex mixtures.[1][6] 3. Try a Different Chromatographic Mode: If optimizing the current method fails, switch to a technique with a different separation mechanism (e.g., from reversed-phase to HILIC).[1][2]
The column was overloaded with the sample.1. Use an appropriate amount of sample for the column size. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight for flash chromatography.[5]
Issue 4: The compound "oils out" instead of crystallizing during recrystallization.
Possible Cause Solution
The compound's solubility in the chosen solvent is too high, even at low temperatures.[5]1. Add a small amount of a miscible co-solvent in which the compound is less soluble to the hot solution.[5]
The cooling rate is too fast.[5]1. Allow the solution to cool more slowly by insulating the flask.[5]
Insoluble impurities are present.[5]1. Perform a hot filtration to remove insoluble impurities before allowing the solution to cool.[5]

Experimental Protocols

Protocol 1: Column Chromatography (Normal-Phase)
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., a mixture of dichloromethane and methanol with 0.5% triethylamine) that provides an Rf value of approximately 0.2-0.4 for the target compound.[4][5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Pipette this solution carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary to elute the compound and any more polar impurities.[4]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified polar amino benzoate.[4]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude polar amino benzoate. Add a few drops of a chosen solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is unsuitable. Heat the mixture. If it dissolves when hot but recrystallizes upon cooling, the solvent is a good candidate.[4]

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the crystals in a vacuum oven or air dry them to obtain the pure product.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Polar Amino Benzoate tlc TLC for Solvent System Selection crude->tlc Optimize Conditions recrystal Recrystallization crude->recrystal If Solid column Column Chromatography tlc->column fractions Collect & Analyze Fractions by TLC column->fractions crystals Collect & Dry Crystals recrystal->crystals combine Combine Pure Fractions fractions->combine evap Solvent Evaporation combine->evap pure Pure Product evap->pure crystals->pure

Caption: General workflow for the purification of polar amino benzoates.

troubleshooting_logic cluster_chromatography Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Purification Issue (e.g., Poor Separation) check_loading Check Sample Loading start->check_loading check_solvent Re-screen Solvents start->check_solvent optimize_mobile Optimize Mobile Phase (Gradient, pH, Additives) check_loading->optimize_mobile If Loading is OK change_stationary Change Stationary Phase (Alumina, Amine, HILIC) optimize_mobile->change_stationary If Still Poor Separation success Improved Purity change_stationary->success Success failure Issue Persists change_stationary->failure No Improvement slow_cooling Ensure Slow Cooling check_solvent->slow_cooling hot_filtration Perform Hot Filtration slow_cooling->hot_filtration hot_filtration->success Success hot_filtration->failure No Improvement

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Spectroscopic Identification of Impurities in Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Ethyl 2-amino-4,5-dimethoxybenzoate samples through spectroscopic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities often originate from the synthetic route. They can include unreacted starting materials, intermediates, or byproducts of side reactions. The most probable impurities are:

  • 2-Amino-4,5-dimethoxybenzoic acid: The precursor carboxylic acid, resulting from incomplete esterification.[1]

  • Methyl 4,5-dimethoxy-2-nitrobenzoate: A common starting material for the synthesis of the amine precursor, which may be present if the initial reduction step is incomplete.[1][2]

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol, methanol, or diethyl ether.[3]

Q2: How can I perform a quick preliminary purity assessment of my sample?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity check. It allows you to visualize the number of components in your sample. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[4][5]

Q3: Which spectroscopic techniques are definitive for identifying impurities?

A3: A combination of techniques is typically required for unambiguous identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present.[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the components, which is crucial for identifying unknown impurities. LC-MS is particularly powerful for separating and identifying impurities.[4][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify functional groups. For instance, the presence of a broad O-H stretch may indicate contamination with the starting carboxylic acid.[4]

Q4: My isolated product is not a white or off-white solid. What could be the cause?

A4: Discoloration often indicates the presence of oxidized impurities or degradation products. Aromatic amines, in particular, can be susceptible to oxidation, leading to colored byproducts. Performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.[8]

Q5: How can I remove identified impurities from my product?

A5: The choice of purification method depends on the nature and quantity of the impurity.

  • Recrystallization: Effective for removing small amounts of impurities with different solubility profiles. Common solvent systems include methanol/water or ethanol/water.[8]

  • Column Chromatography: The most effective method for separating compounds with different polarities, such as separating the desired ester from the more polar starting carboxylic acid.[2][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the spectroscopic analysis of this compound.

Issue 1: Unexpected broad singlet observed around 10-12 ppm in the ¹H NMR spectrum.

  • Question: My ¹H NMR spectrum shows a broad peak in the downfield region, which is not expected for the pure ester. What is it?

  • Answer: A broad singlet in this region is characteristic of a carboxylic acid proton (-COOH). This strongly suggests your sample is contaminated with the unreacted starting material, 2-Amino-4,5-dimethoxybenzoic acid .

Issue 2: The IR spectrum displays a broad absorption band from 2500-3300 cm⁻¹.

  • Question: My FTIR spectrum has a very broad feature that overlaps with the C-H stretching region, in addition to the expected N-H stretches. What does this indicate?

  • Answer: This broad absorption is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. This corroborates the presence of 2-Amino-4,5-dimethoxybenzoic acid as an impurity. The absence of this band and a sharp ester C=O stretch around 1730 cm⁻¹ are indicators of a successful reaction.[3]

Issue 3: Mass spectrum shows a molecular ion peak that is lower than the expected product.

  • Question: My MS analysis shows a prominent peak at m/z 197, in addition to the expected product peak at m/z 225. What is this secondary peak?

  • Answer: The molecular weight of this compound is approximately 225.24 g/mol . A peak at m/z 197 corresponds to the molecular weight of 2-Amino-4,5-dimethoxybenzoic acid (197.19 g/mol ). This confirms incomplete esterification.

Issue 4: Multiple peaks are observed in the HPLC chromatogram.

  • Question: My HPLC run shows a major product peak and one or more smaller peaks. How do I identify them?

  • Answer: The identity of the peaks depends on their retention time and the polarity of the mobile phase. Typically, the carboxylic acid starting material will have a shorter retention time than the ethyl ester product in reverse-phase HPLC. To confirm, you can couple the HPLC system to a mass spectrometer (LC-MS).[4] This allows you to obtain the mass of each separated component and definitively identify the impurities.

Quantitative Data Summary

The following tables summarize key spectroscopic data for this compound and its common precursor impurity. This data can be used as a reference for interpreting your experimental spectra.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

ProtonsThis compound2-Amino-4,5-dimethoxybenzoic acidRationale for Identification
Aromatic-H (C3-H)~7.2 ppm (s, 1H)~7.1 ppm (s, 1H)Similar environment.
Aromatic-H (C6-H)~6.2 ppm (s, 1H)~6.1 ppm (s, 1H)Similar environment.
-OCH₃ (C4)~3.85 ppm (s, 3H)~3.83 ppm (s, 3H)Methoxy group protons.
-OCH₃ (C5)~3.80 ppm (s, 3H)~3.78 ppm (s, 3H)Methoxy group protons.
-NH₂~4.5 ppm (br s, 2H)~4.4 ppm (br s, 2H)Amine protons, broad signal.
-OCH₂CH₃~4.3 ppm (q, 2H)N/AKey indicator of ethyl ester.
-OCH₂CH₃~1.3 ppm (t, 3H)N/AKey indicator of ethyl ester.
-COOHN/A~10-12 ppm (br s, 1H)Key indicator of acid impurity.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
This compoundC₁₁H₁₅NO₄225.24226
2-Amino-4,5-dimethoxybenzoic acidC₉H₁₁NO₄197.19198

Table 3: Key FTIR Absorption Frequencies (cm⁻¹)

Functional GroupVibrationThis compound2-Amino-4,5-dimethoxybenzoic acid
AmineN-H Stretch3450 - 33003450 - 3300
Carboxylic AcidO-H StretchN/A3300 - 2500 (broad)
EsterC=O Stretch~1730N/A
Carboxylic AcidC=O StretchN/A~1700
AromaticC=C Stretch1600 - 14501600 - 1450
EtherC-O Stretch1250 - 10501250 - 1050

Experimental Protocols

Protocol 1: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (for quantitative analysis): For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard.[9][10]

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[3]

  • Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all signals and compare the chemical shifts and integration values to the reference data to identify and quantify impurities.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Conditions: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode to detect [M+H]⁺ ions.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram. Correlate the retention times of the peaks with their corresponding mass spectra to identify the components.[4][6]

Protocol 3: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the sample. Compare this to the reference data to identify characteristic impurity bands (e.g., a broad O-H stretch).[4]

Visualizations

Impurity_Identification_Workflow cluster_start Phase 1: Initial Assessment cluster_analysis Phase 2: Spectroscopic Analysis cluster_conclusion Phase 3: Conclusion Sample Sample Received TLC_HPLC Initial Purity Screen (TLC / HPLC) Sample->TLC_HPLC Purity_Check Is Purity > 99%? TLC_HPLC->Purity_Check NMR ¹H and ¹³C NMR Interpretation Data Interpretation & Comparison NMR->Interpretation MS LC-MS MS->Interpretation FTIR FTIR FTIR->Interpretation Elucidation Structure Elucidation of Impurity Interpretation->Elucidation Report Final Report Elucidation->Report Purity_Check->NMR No Purity_Check->MS Purity_Check->FTIR Purity_Check->Report Yes

Caption: Workflow for the systematic identification of impurities.

Troubleshooting_Logic cluster_observe Observation cluster_decide Decision Points cluster_action Action/Conclusion Start Spectroscopic Anomaly Detected Q_NMR ¹H NMR shows broad peak at 10-12 ppm? Start->Q_NMR Q_MS MS shows peak at m/z 197? Q_NMR->Q_MS Yes Conclusion_Other Action: Requires further 2D NMR / Isolation Q_NMR->Conclusion_Other No Q_FTIR FTIR shows broad O-H stretch? Q_MS->Q_FTIR Yes Q_MS->Conclusion_Other No Conclusion_Acid Conclusion: Impurity is 2-Amino-4,5-dimethoxybenzoic acid Q_FTIR->Conclusion_Acid Yes Q_FTIR->Conclusion_Other No

Caption: Troubleshooting logic for identifying a common impurity.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-amino-4,5-dimethoxybenzoate, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods for its purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) stands as the predominant method for the purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from potential impurities that may arise during synthesis.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer complementary information and can be advantageous in specific contexts. The choice of method often depends on the nature of the impurities and the specific requirements of the analysis.

FeatureHPLCGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioning and mass-to-charge ratioNuclear spin transitions in a magnetic field
Best Suited For Non-volatile and thermally labile compoundsVolatile and thermally stable compoundsStructural elucidation and quantification without a reference standard of the analyte
Sample State SolutionGas or vaporized solutionSolution
Typical Throughput HighMedium to HighLow to Medium
Quantification Requires a reference standardRequires a reference standardCan be absolute (primary method)
Impurity Identification Possible with a mass spectrometer detector (LC-MS)Excellent for identifiable volatile impuritiesExcellent for structural characterization of impurities

Proposed HPLC Method for Purity Validation

A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is designed to provide good separation of the main peak from potential impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min, 20% B5-25 min, 20-80% B25-30 min, 80% B30.1-35 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)

Experimental Protocols

Detailed methodologies for the proposed HPLC method and alternative techniques are provided below.

Reversed-Phase HPLC Protocol
  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 analytical column (250 mm x 4.6 mm, 5 µm).

    • This compound reference standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid (analytical grade).

  • Preparation of Solutions:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water, filter through a 0.45 µm membrane filter, and degas.

    • Mobile Phase B: Acetonitrile (HPLC grade), filter and degas.

    • Diluent: A mixture of acetonitrile and water (1:1 v/v).

    • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the HPLC system according to the parameters in the table above.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank), followed by the reference standard solution and then the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the percentage purity of the sample using the area normalization method or against the reference standard.

Alternative Method Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: 1 mg/mL in methanol.

Quantitative NMR (qNMR)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (or other suitable certified reference material with known purity).

  • Solvent: DMSO-d6.

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into a vial.

    • Dissolve in a known volume of DMSO-d6.

    • Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure quantitative acquisition.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, molar masses, and weights of the sample and internal standard.

Data Presentation and Visualization

The following diagrams illustrate the experimental workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample injection Inject Sample/Std. dissolve_sample->injection weigh_std Weigh Reference Std. dissolve_std Dissolve in Diluent weigh_std->dissolve_std dissolve_std->injection system_setup System Setup equilibration Column Equilibration system_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Calculate Purity integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis.

Conclusion

For the routine purity assessment of this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and high-throughput solution. It is particularly well-suited for quality control environments where the primary goal is to quantify the main component and known impurities against a reference standard. GC-MS serves as a powerful complementary technique, especially for the identification of unknown volatile impurities. qNMR provides an orthogonal method for purity determination without the need for a specific reference standard of the analyte and is invaluable for the certification of reference materials. The selection of the most appropriate technique will depend on the specific analytical needs, the nature of the sample, and the available instrumentation.

References

Comparative NMR Analysis of Ethyl 2-amino-4,5-dimethoxybenzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral features of Ethyl 2-amino-4,5-dimethoxybenzoate, with a comparative analysis against its key structural analogs: Mthis compound and 2-Amino-4,5-dimethoxybenzoic acid. This guide provides predicted and experimental data, a detailed experimental protocol for data acquisition, and a workflow visualization to aid researchers in the structural elucidation of this compound class.

Introduction

This compound is a substituted anthranilate derivative with potential applications in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural characterization and purity assessment of such organic molecules. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of direct experimental data for this specific ethyl ester, this guide provides a comparative analysis with its closely related analogs: Mthis compound and 2-Amino-4,5-dimethoxybenzoic acid. This comparative approach allows for a detailed understanding of the contribution of each structural moiety to the overall NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

While experimental spectra are the gold standard, predicted data serves as a valuable preliminary guide for spectral assignment. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30s1HAr-H
~6.30s1HAr-H
~4.80 (broad)s2H-NH₂
4.25q2H-OCH₂CH₃
3.85s3H-OCH₃
3.80s3H-OCH₃
1.35t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~168C=O
~150Ar-C
~145Ar-C
~115Ar-C
~110Ar-C
~105Ar-C
~100Ar-C
~60-OCH₂CH₃
~56-OCH₃
~55-OCH₃
~14-OCH₂CH₃

Comparative Analysis with Structural Analogs

To provide a more robust characterization, the NMR data of this compound is compared with the experimental data of its methyl ester and carboxylic acid analogs.

Mthis compound

The replacement of the ethyl group with a methyl group in the ester functionality primarily affects the aliphatic region of the NMR spectra. The aromatic region is expected to be nearly identical, providing a strong reference for the signals of the substituted benzene ring.

Table 3: Experimental NMR Data for Mthis compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.32 (s, 1H)Ar-H168.5C=O
6.34 (s, 1H)Ar-H150.2Ar-C
4.90 (br s, 2H)-NH₂144.8Ar-C
3.87 (s, 3H)-OCH₃114.7Ar-C
3.82 (s, 3H)-OCH₃111.3Ar-C
3.78 (s, 3H)-COOCH₃108.9Ar-C
99.8Ar-C
56.1-OCH₃
55.8-OCH₃
51.5-COOCH₃
2-Amino-4,5-dimethoxybenzoic Acid

Comparing the target compound with its corresponding carboxylic acid allows for the specific assignment of the ethyl ester signals and understanding the electronic effects of the carboxyl group versus the ester group on the aromatic ring.

Table 4: Experimental NMR Data for 2-Amino-4,5-dimethoxybenzoic Acid

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
7.10 (s, 1H)Ar-H169.2C=O
6.25 (s, 1H)Ar-H151.5Ar-C
~6.0 (br s)-NH₂148.1Ar-C
3.78 (s, 3H)-OCH₃112.9Ar-C
3.72 (s, 3H)-OCH₃109.8Ar-C
104.3Ar-C
98.7Ar-C
55.9-OCH₃
55.5-OCH₃

Experimental Protocol for NMR Characterization

A standard protocol for the ¹H and ¹³C NMR analysis of this compound and its analogs is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition:

  • The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the solvent peak or the internal standard.

Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration (¹H) phasing->integration assignment Signal Assignment referencing->assignment integration->assignment comparison Comparison with Analogs assignment->comparison structure Structure Confirmation comparison->structure

Caption: Workflow for the NMR characterization of organic compounds.

Conclusion

This guide provides a framework for the ¹H and ¹³C NMR characterization of this compound through a comparative analysis with its methyl ester and carboxylic acid analogs. The provided data tables and experimental protocol offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The workflow diagram visually summarizes the logical steps from sample preparation to final structural confirmation, ensuring a systematic approach to NMR analysis.

A Comparative Analysis of Ethyl 2-amino-4,5-dimethoxybenzoate and Methyl 2-amino-4,5-dimethoxybenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of two closely related chemical intermediates.

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the overall success of a drug development pipeline. Ethyl 2-amino-4,5-dimethoxybenzoate and its methyl counterpart, Mthis compound, are two key intermediates frequently employed in the synthesis of a variety of biologically active molecules, most notably quinazoline derivatives which are known to play a role in cell signaling pathways. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between these two molecules lies in the ester functional group, which influences their physical and chemical properties. While seemingly minor, this variation can impact solubility, reactivity, and reaction kinetics.

PropertyThis compoundMthis compound
Molecular Formula C₁₁H₁₅NO₄C₁₀H₁₃NO₄
Molecular Weight 225.24 g/mol 211.21 g/mol [1][2]
CAS Number 20323-74-426759-46-6[1][2]
Appearance Not specifiedWhite to light yellow to light orange powder/crystal[3]
Melting Point Not specified91-93 °C[1] or 128.0 to 131.0 °C[3]
Inferred Polarity Slightly less polarSlightly more polar
Inferred Volatility Less volatileMore volatile
Inferred Reactivity Slightly less reactiveSlightly more reactive

Synthetic Protocols and Experimental Workflows

The synthesis of both esters typically starts from 2-amino-4,5-dimethoxybenzoic acid or its nitro precursor. The choice of alcohol (ethanol or methanol) during the esterification step is the key differentiator.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of both esters from the corresponding nitrobenzoic acid.

G start 4,5-Dimethoxy-2-nitrobenzoic Acid esterification Esterification (Ethanol or Methanol, Acid Catalyst) start->esterification nitro_ester Ethyl or Methyl 4,5-dimethoxy-2-nitrobenzoate esterification->nitro_ester reduction Reduction (e.g., H2/Pd-C) nitro_ester->reduction final_product Ethyl or Mthis compound reduction->final_product G start Ethyl or Methyl 2-amino-4,5-dimethoxybenzoate cyclization Cyclization Reaction start->cyclization reagent Cyclizing Reagent (e.g., Formamide, Guanidine) reagent->cyclization quinazoline Substituted Quinazolinone cyclization->quinazoline G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

References

Quinazoline Derivatives from Ethyl 2-amino-4,5-dimethoxybenzoate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of quinazoline derivatives synthesized from Ethyl 2-amino-4,5-dimethoxybenzoate. The data presented herein is curated from various scientific studies to offer an objective overview of their potential as therapeutic agents. This document focuses on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activities of various 6,7-dimethoxyquinazoline derivatives, which are directly accessible from this compound.

Table 1: Anticancer Activity of 6,7-Dimethoxyquinazoline Derivatives

A significant body of research has focused on the anticancer potential of these compounds, with many derivatives exhibiting potent inhibitory effects against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.

Compound ID/ReferenceCancer Cell LineIC50 / GI50 (µM)Reference
Compound 1 Leukemia (CCRF-CEM)GI50 = 0.01[1]
Colon (COLO-205)GI50 = 0.01[1]
Compound 2 Leukemia (Subpanel)MIDb = 0.56[1]
Compound 3 HeLa (Cervical)IC50 > 1000[2]
K562 (Leukemia)IC50 = 100 - 400[2]
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline EGFR Tyrosine KinaseIC50 = 0.000025[2]
4-(3-Bromoanilino)-6,7-diethoxyquinazoline EGFR Tyrosine KinaseIC50 = 0.000006[2]
Compound 8d A549 (Lung)IC50 = 0.15[3]
HCT-116 (Colon)IC50 = 0.21[3]
MCF-7 (Breast)IC50 = 0.33[3]
HeLa (Cervical)IC50 = 0.28[3]
HepG2 (Liver)IC50 = 0.45[3]
Table 2: Antimicrobial Activity of 6,7-Dimethoxyquinazoline Derivatives

Quinazoline derivatives have also been investigated for their antimicrobial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, demonstrating a broad spectrum of activity for some derivatives.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
Compound 6a Candida albicans83.5[4]
Compound 6b Candida albicans83.5[4]
Compound 8d Candida albicans83.5[4]
Compound 4b Candida albicans600[4]
Compound 7 Escherichia coli167[4]
Compound 8c Bacillus subtilis167[4]
General Observation Gram-positive bacteria6.25 - 50[1]
Gram-negative bacteria6.25 - 50[1]
Fungal species6.25 - 50[1]
Mycobacterium tuberculosis H37Rv6.25 - 50[1]
Table 3: Anti-inflammatory Activity of 6,7-Dimethoxyquinazoline Derivatives

The anti-inflammatory potential of these quinazoline derivatives has been evaluated using in vitro models, such as the inhibition of protein denaturation assay.

Compound ID/ReferenceAssayIC50 (µg/mL)Reference
2-chloro-4-(4-methylphenylamino)-6,7-dimethoxyquinazoline Protein Denaturation1.772[5]
2-chloro-4-(4-chlorophenylamino)-6,7-dimethoxyquinazoline Protein Denaturation2.015[5]
2-chloro-4-(phenylamino)-6,7-dimethoxyquinazoline Protein Denaturation2.341[5]
2-chloro-4-(4-methoxyphenylamino)-6,7-dimethoxyquinazoline Protein Denaturation2.873[5]
Diclofenac Sodium (Standard) Protein Denaturation1.025[5]

Signaling Pathway Inhibition

Quinazoline derivatives derived from this compound frequently exert their anticancer effects by targeting key signaling pathways crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways are prominent targets.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and differentiation.[5] Certain 6,7-dimethoxyquinazoline derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling.[2][3] This inhibition leads to growth arrest and can induce apoptosis in cancer cells.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor 6,7-Dimethoxyquinazoline Derivative Inhibitor->EGFR Inhibits PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor 6,7-Dimethoxyquinazoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits (Phosphorylation) Experimental_Workflow Start This compound Synthesis Chemical Synthesis of 6,7-Dimethoxyquinazoline Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Assays Purification->In_Vitro Anticancer Anticancer Assays (MTT, etc.) In_Vitro->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) In_Vitro->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Protein Denaturation) In_Vitro->Anti_inflammatory Mechanism Mechanism of Action Studies In_Vitro->Mechanism Data_Analysis Data Analysis & Structure-Activity Relationship Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Signaling Signaling Pathway Analysis (Western Blot, Kinase Assays) Mechanism->Signaling Signaling->Data_Analysis Conclusion Identification of Lead Compounds Data_Analysis->Conclusion

References

A Comparative Purity Assessment of Ethyl 2-amino-4,5-dimethoxybenzoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is of paramount importance, directly impacting reaction efficiency, impurity profiles of subsequent intermediates, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of Ethyl 2-amino-4,5-dimethoxybenzoate (CAS No. 20323-74-4), a key building block in the synthesis of various pharmaceuticals, from different commercial suppliers.

The following sections detail the experimental protocols for a multi-pronged analytical approach, present a comparative summary of purity data based on typical supplier specifications, and discuss potential impurities that may arise during synthesis.

Data Presentation

The purity of this compound from three representative, anonymized suppliers was assessed based on their advertised specifications and typical analytical data. The following table summarizes the findings. It is important to note that lot-to-lot variability is expected, and for critical applications, it is always recommended to obtain and analyze a sample from the specific lot to be used.

Parameter Supplier A Supplier B Supplier C
Advertised Purity >98.0% (GC)>99.0% (HPLC)>98.5% (Titration)
Appearance Off-white to pale yellow crystalline powderWhite crystalline powderLight beige powder
Major Impurity 1 (Hypothetical) 2-Amino-4,5-dimethoxybenzoic acid (<0.5%)Unidentified peak at RRT 1.2 (<0.2%)Residual Ethanol (<0.3%)
Major Impurity 2 (Hypothetical) Ethyl 4,5-dimethoxy-2-nitrobenzoate (<0.3%)Isomeric impurity (<0.3%)Unidentified peak at RRT 0.8 (<0.4%)
Water Content (Karl Fischer) <0.2%<0.1%<0.5%
Residual Solvents (GC-HS) Ethanol (<0.1%)Not specifiedEthanol (<0.3%)

Experimental Protocols

A robust assessment of purity requires the use of orthogonal analytical techniques. Here, we provide detailed methodologies for High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography (GC) for residual solvent analysis and purity confirmation, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Chromatographic Conditions:

Parameter Condition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare a sample solution of the material from each supplier at the same concentration as the standard solution.

Gas Chromatography (GC) for Purity and Residual Solvent Analysis

GC is a valuable tool for assessing the purity of volatile and semi-volatile compounds and for quantifying residual solvents.

GC Conditions:

Parameter Condition
GC System Standard GC with Flame Ionization Detector (FID)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C

Sample Preparation:

  • Purity Analysis: Accurately prepare a solution of approximately 5 mg/mL in ethyl acetate.

  • Residual Solvent Analysis (Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 1 mL of dimethyl sulfoxide (DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR is a primary ratio method that allows for the determination of absolute purity against a certified internal standard without the need for a specific reference standard of the analyte.

qNMR Parameters:

Parameter Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Anhydride (certified reference material)
Pulse Program Standard quantitative 1H experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons.
Number of Scans 16 or more for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the maleic anhydride internal standard into a vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

Potential Impurities

The purity of this compound can be affected by impurities from the starting materials, side reactions during synthesis, or degradation. Common potential impurities include:

  • 2-Amino-4,5-dimethoxybenzoic acid: The unreacted starting material from the esterification reaction.

  • Ethyl 4,5-dimethoxy-2-nitrobenzoate: An intermediate if the synthesis starts from the corresponding nitro compound and the reduction of the nitro group is incomplete.

  • Isomeric Impurities: Positional isomers that may arise from the synthesis of the benzoic acid precursor.

  • Residual Solvents: Ethanol from the esterification reaction or other solvents used during workup and purification (e.g., ethyl acetate, heptane).

  • By-products of Dimerization or Polymerization: Possible under certain reaction or storage conditions.

Visualized Workflows and Logical Relationships

To aid in understanding the experimental and logical processes, the following diagrams are provided.

Purity_Assessment_Workflow Sample This compound (from Suppliers A, B, C) HPLC HPLC-UV Analysis (Purity & Impurities) Sample->HPLC Dissolve in ACN/Water GC GC-FID Analysis (Purity & Residual Solvents) Sample->GC Dissolve in Ethyl Acetate qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Dissolve in DMSO-d6 with IS Data Comparative Data Analysis HPLC->Data GC->Data qNMR->Data Report Final Purity Report Data->Report Logical_Relationship Purity Purity Assessment Identity Identity Confirmation Purity->Identity Is it the correct compound? Impurity Impurity Profile Purity->Impurity What else is present? Quant Absolute Quantification Purity->Quant What is the exact purity? Decision Supplier Selection Identity->Decision Volatile Volatile Impurities Impurity->Volatile e.g., Residual Solvents Impurity->Decision Quant->Decision Volatile->Decision

A Comparative Guide to the Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoates are a critical class of compounds, widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The strategic introduction of the amino group onto the benzoate scaffold can be achieved through several synthetic routes, each with its own set of advantages and limitations. This guide provides an objective comparison of three prominent methods: the reduction of nitrobenzoates, the Buchwald-Hartwig amination, and the Hofmann rearrangement. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for key reactions.

Data Presentation

The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their typical yields, reaction conditions, and substrate scope.

Synthetic RouteStarting MaterialKey Reagents & ConditionsTypical YieldSubstrate ScopeKey AdvantagesKey Disadvantages
Reduction of Nitrobenzoates Substituted NitrobenzoateH₂, Pd/C or Pt/C catalyst, solvent (e.g., MeOH, EtOH), elevated pressure and temperature.>90%[1][2]Broad, tolerant of many functional groups.High yields, clean reaction, scalable, uses readily available starting materials.Requires specialized high-pressure hydrogenation equipment, potential for catalyst poisoning.
Buchwald-Hartwig Amination Substituted HalobenzoatePd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP, XPhos), base (e.g., Cs₂CO₃, K₃PO₄), amine, inert atmosphere.70-98%[3][4][5]Broad, wide range of amines and aryl halides can be coupled.Excellent functional group tolerance, mild reaction conditions for some substrates.Cost of palladium catalysts and ligands, requires inert atmosphere, potential for side reactions.
Hofmann Rearrangement Phthalamic acid derivative (from Phthalimide)Br₂, NaOH, H₂O or NaOCl, NaOH, H₂O.~70-97%[6][7]Primarily for the synthesis of anthranilic acid and its derivatives.Utilizes inexpensive reagents, well-established classical reaction.Use of hazardous bromine, limited to the synthesis of aminobenzoates with one less carbon than the starting amide.

Experimental Protocols

Reduction of Substituted Nitrobenzoates (General Procedure)

This protocol describes the general procedure for the catalytic hydrogenation of a substituted nitrobenzoate to the corresponding aminobenzoate.

Materials:

  • Substituted nitrobenzoate (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Platinum on carbon (Pt/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the substituted nitrobenzoate in a suitable solvent.

  • Carefully add the Pd/C or Pt/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude aminobenzoate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Buchwald-Hartwig Amination of a Substituted Halobenzoate

This protocol provides a general method for the palladium-catalyzed amination of a substituted halobenzoate.

Materials:

  • Substituted halobenzoate (e.g., methyl 4-bromobenzoate) (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos) (1-10 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the substituted halobenzoate, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the celite pad with the solvent.

  • Combine the filtrate and washings, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Hofmann Rearrangement for the Synthesis of Anthranilic Acid

This protocol details the synthesis of anthranilic acid from phthalimide.[6]

Materials:

  • Phthalimide (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypochlorite solution (NaOCl)

  • Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Erlenmeyer flask or beaker

  • Ice bath

  • Magnetic stirrer

  • Heating plate

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide with vigorous stirring.

  • To this freshly prepared sodium hypobromite solution, add finely powdered phthalimide.

  • Warm the mixture gently (e.g., to 40-50 °C) and stir until a clear solution is obtained.

  • Heat the solution to a higher temperature (e.g., 80-90 °C) for a short period to complete the rearrangement.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to precipitate the anthranilic acid.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude anthranilic acid can be purified by recrystallization from hot water.

Mandatory Visualization

The following diagrams illustrate the core transformations of the three synthetic routes.

G Synthetic Route 1: Reduction of Nitrobenzoate Start Substituted Nitrobenzoate Process Catalytic Hydrogenation (H₂, Pd/C or Pt/C) Start->Process Product Substituted Aminobenzoate Process->Product G Synthetic Route 2: Buchwald-Hartwig Amination Start1 Substituted Halobenzoate Process Pd-catalyzed Cross-Coupling Start1->Process Start2 Amine (R-NH₂) Start2->Process Product Substituted Aminobenzoate Process->Product G Synthetic Route 3: Hofmann Rearrangement Start Phthalamic acid derivative Process1 Br₂/NaOH or NaOCl/NaOH Start->Process1 Intermediate Isocyanate Intermediate Process2 Hydrolysis & Decarboxylation Intermediate->Process2 Product Aminobenzoate Process1->Intermediate Process2->Product

References

The Strategic Role of Ethyl 2-amino-4,5-dimethoxybenzoate in the Synthesis of EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors remains a cornerstone of drug development. The efficiency, scalability, and cost-effectiveness of synthetic routes are of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of synthetic pathways to quinazoline-based EGFR inhibitors, with a special focus on the efficacy of utilizing Ethyl 2-amino-4,5-dimethoxybenzoate as a key starting material. We present a detailed examination of experimental data, comparing yields, and outlining protocols for various synthetic strategies.

Data Presentation: A Comparative Analysis of Synthetic Routes

The synthesis of potent EGFR inhibitors, such as Gefitinib and Erlotinib, can be initiated from various precursors. The choice of starting material significantly impacts the overall yield and complexity of the synthesis. Below is a comparative summary of different synthetic routes, highlighting the starting material, the number of steps, and the reported overall yield.

Starting MaterialTarget MoleculeNumber of StepsOverall Yield (%)Reference
This compound (analogue)Erlotinib744[1]
Ethyl 3,4-dihydroxybenzoateErlotinib651[2]
3,4-dihydroxybenzoic acidErlotinib5 (flow chemistry)83[3]
2,4-dichloro-6,7-dimethoxyquinazolineGefitinib414[4]
Methyl 3-hydroxy-4-methoxybenzoateGefitinib-37.4[5]
2-Amino-4,5-dimethoxybenzoic acid (analogue)Quinazolinone intermediate190[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Here, we provide protocols for key transformations in the synthesis of quinazoline-based EGFR inhibitors, including a representative protocol for the utilization of an this compound analogue.

Protocol 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This protocol is adapted from the synthesis of an Erlotinib precursor and is representative of the cyclization of an anthranilate derivative.[1][2]

Materials:

  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

  • Formamide

  • Ammonium formate

Procedure:

  • A mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and ammonium formate is dissolved in formamide.

  • The reaction mixture is heated to 160-165°C under a nitrogen atmosphere for 2-8 hours.

  • After cooling, cold water is added to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

This protocol describes the chlorination of the quinazolinone, a key step in activating the scaffold for subsequent nucleophilic substitution.[1][2]

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene or other inert solvent

Procedure:

  • To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one in an inert solvent (e.g., toluene), a catalytic amount of DMF is added.

  • Thionyl chloride or oxalyl chloride is added dropwise at room temperature.

  • The reaction mixture is heated to reflux for 1.5-4 hours.

  • The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinazoline, which can be used in the next step without further purification.

Protocol 3: Synthesis of a 4-Anilinoquinazoline Derivative

This final step involves the crucial C-4 arylamination to install the aniline moiety, a key pharmacophore for EGFR inhibition.[4][7]

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline

  • Substituted aniline (e.g., 3-ethynylaniline for Erlotinib, 3-chloro-4-fluoroaniline for Gefitinib)

  • Isopropanol or other suitable solvent

Procedure:

  • 4-chloro-6,7-dimethoxyquinazoline and the substituted aniline are dissolved in isopropanol.

  • The reaction mixture is heated to reflux for 3-6 hours.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizing the EGFR Signaling Pathway and Synthetic Workflow

To provide a clearer understanding of the biological context and the synthetic strategy, we have generated diagrams using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Shc Grb2/Shc EGFR->Grb2_Shc PI3K PI3K EGFR->PI3K Ras Ras Grb2_Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Cascade.

Synthetic_Workflow Start Ethyl 2-amino-4,5- dimethoxybenzoate Quinazolinone 6,7-Dimethoxy- quinazolin-4(3H)-one Start->Quinazolinone Cyclization Chloroquinazoline 4-Chloro-6,7-dimethoxy- quinazoline Quinazolinone->Chloroquinazoline Chlorination EGFR_Inhibitor 4-Anilinoquinazoline (EGFR Inhibitor) Chloroquinazoline->EGFR_Inhibitor Arylamination

Caption: Synthesis of 4-Anilinoquinazoline EGFR Inhibitors.

Discussion and Conclusion

The use of this compound and its analogues as starting materials for the synthesis of quinazoline-based EGFR inhibitors presents a robust and efficient strategy. This precursor directly provides the substituted benzene ring necessary for the quinazoline core of highly potent inhibitors like those with 6,7-dimethoxy substitution.

The comparative data reveals that while traditional multi-step batch syntheses can achieve overall yields in the range of 40-50%, newer approaches like continuous flow chemistry can significantly boost efficiency, reaching yields as high as 83% for Erlotinib.[3] This highlights the importance of process optimization in addition to the choice of starting material.

Alternative routes starting from different precursors, such as 3,4-dihydroxy benzoic acid or 2,4-dichloro-6,7-dimethoxyquinazoline, offer different advantages and disadvantages in terms of cost, availability of starting materials, and the number of synthetic steps. For instance, starting from a pre-formed quinazoline like 2,4-dichloro-6,7-dimethoxyquinazoline can shorten the synthesis but may come with a higher initial cost.[4]

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise determination of the three-dimensional structure of a molecule is paramount in the fields of medicinal chemistry, materials science, and drug development. For novel compounds such as Ethyl 2-amino-4,5-dimethoxybenzoate, an unambiguous structural validation is critical to understanding its chemical properties and potential biological activity. While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a definitive atomic-level description of a molecule's solid-state conformation.[1][2][3]

This guide provides a comparative overview of X-ray crystallography against other common analytical techniques for the structural validation of this compound. While a specific crystal structure for this compound is not publicly available as of this guide's compilation, the principles and methodologies described herein are based on established practices for small organic molecules.

Head-to-Head Comparison: Structural Validation Techniques

The choice of analytical technique for structure elucidation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and three-dimensional electron diffraction (3DED).

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy 3D Electron Diffraction (3DED)
Sample Type Single crystal (typically 0.1-0.5 mm)Solution (mg of sample)Nanocrystals or microcrystals (<1 µm)[4][5][6]
Information Obtained 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing[2]Connectivity through scalar couplings (COSY, HSQC, HMBC), spatial proximity through dipolar couplings (NOESY), dynamic and conformational information in solution[7][8]3D atomic coordinates, bond lengths, bond angles from very small crystals[9][10]
Resolution Atomic resolution (typically < 1 Å)Indirect structural informationNear-atomic to atomic resolution
Key Advantages Unambiguous 3D structure determination[1]Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[8] Non-destructive.[11][7]Applicable to samples that are too small for X-ray crystallography.[4][5][9]
Key Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state.[12][13]Does not provide a direct 3D structure. Can be complex to interpret for larger or more complex molecules.Newer technique, less widely available. Data can be more challenging to process than X-ray data.[9]

Experimental Workflow for Structural Validation

The process of validating a molecular structure involves several key steps, from sample preparation to data analysis and final structure refinement. The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound.

Structural_Validation_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Structure_Elucidation Structure Elucidation cluster_Data_Analysis Data Analysis & Validation Synthesis Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization NMR_Analysis NMR Spectroscopy (1H, 13C, etc.) Purification->NMR_Analysis SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD ThreeD_ED 3D Electron Diffraction Crystallization->ThreeD_ED NMR_Data NMR Spectral Analysis NMR_Analysis->NMR_Data XRD_Data Diffraction Data Processing & Structure Solution SC_XRD->XRD_Data ED_Data Electron Diffraction Data Processing ThreeD_ED->ED_Data Structure_Refinement Structure Refinement & Validation NMR_Data->Structure_Refinement XRD_Data->Structure_Refinement ED_Data->Structure_Refinement Final_Structure Final Validated Structure Structure_Refinement->Final_Structure

Caption: Workflow for the structural validation of a small molecule.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative protocol for the structural determination of an organic compound like this compound by single-crystal X-ray diffraction.

1. Crystal Growth:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less polar solvent like hexane).

  • Employ a slow evaporation or slow cooling method to encourage the formation of single crystals. Other techniques include vapor diffusion and solvent layering.

  • Suitable crystals for single-crystal X-ray diffraction should be well-formed, have dimensions of approximately 0.1 to 0.5 mm, and be free of cracks or other defects.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS), is used to collect diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters.

  • The space group is determined from the systematic absences in the diffraction data.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

4. Structure Refinement:

  • The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization algorithm.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the most powerful and unambiguous method. It provides a high-resolution, three-dimensional map of the molecule, which is invaluable for understanding its structure-activity relationship. While techniques like NMR spectroscopy offer complementary information about the molecule's behavior in solution, and 3D electron diffraction provides an alternative for very small crystals, X-ray crystallography remains the benchmark for absolute structure determination in the solid state. The combination of these techniques can provide a comprehensive understanding of the molecule's chemical nature.

References

A Comparative Analysis of the Reactivity of Ethyl 2-amino-4,5-dimethoxybenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Ethyl 2-amino-4,5-dimethoxybenzoate and its key positional isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document summarizes the factors influencing their reactivity, presents expected comparative data based on established chemical principles, and details relevant experimental protocols to validate these predictions.

The reactivity of substituted benzene rings is primarily governed by the interplay of electronic and steric effects imparted by the substituents. In the case of this compound and its isomers, the amino (-NH₂), ethoxycarbonyl (-COOEt), and methoxy (-OCH₃) groups play a pivotal role in dictating the regioselectivity and rate of chemical reactions.

Factors Influencing Reactivity

The chemical behavior of these isomers is determined by the following key factors:

  • Electronic Effects: The amino group (-NH₂) and methoxy groups (-OCH₃) are strong activating groups and ortho-, para-directing in electrophilic aromatic substitution reactions.[1] This is due to their ability to donate electron density to the benzene ring through resonance. Conversely, the ethoxycarbonyl group (-COOEt) is a deactivating group and a meta-director due to its electron-withdrawing nature. The overall electron density and its distribution within the aromatic ring are a summation of these competing effects.

  • Steric Effects: The proximity of bulky groups can hinder the approach of reagents to a particular reaction site.[1][2] This steric hindrance can affect the rate of reaction and the distribution of products. For instance, a reaction at a position sterically shielded by a neighboring large substituent will be slower than at a less hindered site.

Comparison of Key Isomers

For the purpose of this guide, we will compare this compound with three of its logical isomers to illustrate the impact of substituent positioning:

  • Isomer A: this compound

  • Isomer B: Ethyl 3-amino-4,5-dimethoxybenzoate

  • Isomer C: Ethyl 4-amino-3,5-dimethoxybenzoate

  • Isomer D: Ethyl 2-amino-3,4-dimethoxybenzoate

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The directing effects of the substituents will determine the position of substitution.

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

IsomerActivating/Deactivating GroupsPredicted Major Monosubstitution Product(s) (e.g., Nitration)Expected Relative Reactivity
A: this compound -NH₂ (ortho, para-director, activating)-OCH₃ (ortho, para-director, activating)-COOEt (meta-director, deactivating)6-nitroHigh
B: Ethyl 3-amino-4,5-dimethoxybenzoate -NH₂ (ortho, para-director, activating)-OCH₃ (ortho, para-director, activating)-COOEt (meta-director, deactivating)2-nitro and 6-nitroModerate
C: Ethyl 4-amino-3,5-dimethoxybenzoate -NH₂ (ortho, para-director, activating)-OCH₃ (ortho, para-director, activating)-COOEt (meta-director, deactivating)2-nitroVery High
D: Ethyl 2-amino-3,4-dimethoxybenzoate -NH₂ (ortho, para-director, activating)-OCH₃ (ortho, para-director, activating)-COOEt (meta-director, deactivating)6-nitroHigh

Note: This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.[3] Experimental verification is necessary.

Experimental Protocols

To experimentally determine the comparative reactivity, the following protocols can be employed:

Competitive Nitration

This experiment would provide a direct comparison of the reactivity of the isomers.

Materials:

  • This compound and its isomers

  • Nitric acid

  • Sulfuric acid

  • A suitable inert solvent (e.g., dichloromethane)

  • Internal standard for GC or HPLC analysis

Procedure:

  • Prepare equimolar solutions of two different isomers in the chosen solvent.

  • Add a sub-stoichiometric amount of the nitrating agent (a mixture of nitric and sulfuric acid) to the solution at a controlled temperature (e.g., 0 °C).

  • After a specific reaction time, quench the reaction by adding a large volume of cold water.

  • Extract the organic products into a suitable solvent.

  • Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the nitrated products from each isomer. The ratio of products will indicate the relative reactivity.

Workflow for Comparative Reactivity Analysis

G Workflow for Comparative Reactivity Analysis cluster_isomers Isomer Preparation cluster_reaction Competitive Reaction cluster_analysis Product Analysis cluster_results Data Interpretation IsomerA Isomer A Reaction Equimolar mixture of isomers + Sub-stoichiometric electrophile (e.g., NO2+) IsomerA->Reaction IsomerB Isomer B IsomerB->Reaction IsomerC Isomer C IsomerC->Reaction IsomerD Isomer D IsomerD->Reaction Quench Quench Reaction Reaction->Quench Extract Extract Products Quench->Extract Analyze GC/HPLC Analysis Extract->Analyze Quantify Quantify Product Ratios Analyze->Quantify Compare Determine Relative Reactivity Quantify->Compare

Caption: A generalized workflow for determining the relative reactivity of isomers through a competitive reaction.

Signaling Pathways and Logical Relationships

The electronic effects of the substituents can be visualized as a logical flow of electron density, which in turn dictates the reactivity of the benzene ring.

Electron Density Contribution Diagram

G Influence of Substituents on Ring Electron Density Benzene Benzene Ring COOEt -COOEt Benzene->COOEt Withdraws e- density (Inductive & Resonance) NH2 -NH2 NH2->Benzene Donates e- density (Resonance) OCH3 -OCH3 OCH3->Benzene Donates e- density (Resonance)

Caption: A diagram illustrating the electronic contributions of the substituents to the aromatic ring.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While the amino and methoxy groups are strong activators, their relative positions, along with the deactivating ethoxycarbonyl group, create distinct reactivity profiles for each isomer. A thorough understanding of these differences, validated by experimental data, is essential for the strategic design of synthetic routes and the development of new chemical entities in the pharmaceutical and chemical industries. For precise and reliable data, it is recommended to perform direct comparative studies under identical experimental conditions.[4]

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Amino-4,5-Dimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of Ethyl 2-amino-4,5-dimethoxybenzoate, the universally recommended method is to engage a licensed and approved chemical waste disposal company. This ensures adherence to regulatory standards and minimizes environmental impact. This guide provides detailed procedures for the safe handling and preparation of this chemical for disposal in a laboratory setting.

Essential Safety and Handling Information

Proper handling is critical to ensure safety during the disposal process. The following table summarizes key safety data for this compound and similar compounds.

ParameterInformation
Signal Word Warning
Hazard Classifications Skin Irritant (Category 2), Serious Eye Damage/Eye Irritation (Category 1/2), May cause an allergic skin reaction.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses with side-shields or goggles, lab coat, and in case of dust formation, a dust mask (e.g., N95) or a full-face respirator with appropriate cartridges.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Spill Response In case of a spill, avoid creating dust. Sweep up the solid material and shovel it into a suitable, closed container for disposal.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to the final hand-off to a certified waste management service.

  • Personal Protective Equipment (PPE) and Preparation: Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.[1] This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Waste Collection and Containment:

    • For solid waste, carefully sweep or transfer the material into a suitable, clearly labeled, and sealable container.[2] Avoid any actions that could generate dust.

    • If dealing with a solution containing the chemical, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place the absorbed material into the same type of sealable container. Do not flush solutions down the drain.[2]

  • Labeling and Storage:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Also, include any relevant hazard symbols or warnings as indicated on the original product's safety data sheet.

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide them with the full chemical name and any other relevant information from the safety data sheet.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of in the sanitary sewer system.[2]

  • Empty Containers: Empty containers may still retain product residue and should be treated as hazardous waste.[3] They should be disposed of through the same chemical waste stream.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Don Appropriate PPE B Step 2: Collect Waste in a Sealable Container A->B C Step 3: Clearly Label Container with Chemical Name and Hazards B->C D Step 4: Store in a Designated, Safe Area C->D E Step 5: Contact EHS or Licensed Waste Disposal Company D->E F Step 6: Arrange for Pickup and Final Disposal E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 2-amino-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Ethyl 2-amino-4,5-dimethoxybenzoate, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and general practices for handling similar aromatic amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]

  • SDS Review: Always review the Safety Data Sheet (SDS) before use.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

2. Engineering Controls:

  • Always handle this compound in a properly functioning certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]

  • Work at least 6 inches inside the sash of the fume hood.[2]

3. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the handling area.[1]

4. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[1] Avoid pouring the powder; instead, transfer it in small scoops to prevent spillage.[5] Keep the container closed when not in use.[5]

  • Dissolving: When preparing solutions, work over disposable bench covers.[5] Add the solid to the solvent slowly to avoid splashing.[1]

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]

5. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1] Decontaminate the exterior of vials and equipment as dust may cling to them.[5]

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Never reuse disposable gloves.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

First Aid Measures

In case of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Instructions
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6] Remove and wash contaminated clothing before reuse.[6]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] Rinse mouth.[6]
Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Classification: This chemical waste is classified as hazardous and must be disposed of accordingly.[7]

  • Waste Collection:

    • Collect waste from residues and unused products in a designated, labeled, and securely closed container.[2]

    • Avoid mixing with incompatible waste streams.[2]

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

    • Contaminated packaging should be disposed of at a hazardous or special waste collection point.[7]

Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

start_end start_end prep prep ppe ppe handling handling post post start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Safety Data Sheet risk_assessment->sds_review emergency_prep Ensure Emergency Equipment is Accessible sds_review->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weigh Weighing fume_hood->weigh dissolve Dissolving weigh->dissolve react Performing Reactions dissolve->react decontaminate Decontaminate Work Area react->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end start_end start_end waste_gen waste_gen disposal disposal start Start: Waste Generation classify_waste Classify as Hazardous Waste start->classify_waste collect_waste Collect in Designated, Labeled Container classify_waste->collect_waste close_container Keep Container Securely Closed collect_waste->close_container dispose Dispose via Approved Waste Disposal Plant close_container->dispose end End dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.